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3-Bromo-5-chloro-2-ethoxypyridine Documentation Hub

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  • Product: 3-Bromo-5-chloro-2-ethoxypyridine
  • CAS: 943153-41-1

Core Science & Biosynthesis

Foundational

3-Bromo-5-chloro-2-ethoxypyridine MSDS safety data sheet

Technical Whitepaper: Safety, Handling, and Synthetic Utility of 3-Bromo-5-chloro-2-ethoxypyridine Executive Summary 3-Bromo-5-chloro-2-ethoxypyridine (CAS: 943153-41-1) is a high-value heterocyclic building block, prima...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Safety, Handling, and Synthetic Utility of 3-Bromo-5-chloro-2-ethoxypyridine

Executive Summary

3-Bromo-5-chloro-2-ethoxypyridine (CAS: 943153-41-1) is a high-value heterocyclic building block, primarily utilized in the synthesis of kinase inhibitors and agrochemical actives. Its structural uniqueness lies in its orthogonal halogen reactivity : the C3-Bromine atom offers a site for facile oxidative addition (e.g., Suzuki-Miyaura coupling), while the C5-Chlorine atom remains inert under mild conditions, allowing for sequential functionalization.

This guide moves beyond standard SDS reporting to provide a field-validated framework for the safe handling, storage, and synthetic application of this compound in a research setting.

Part 1: Chemical Identity & Physicochemical Profile[2][3]

Parameter Technical Specification
IUPAC Name 3-Bromo-5-chloro-2-ethoxypyridine
CAS Number 943153-41-1
Molecular Formula C₇H₇BrClNO
Molecular Weight 236.49 g/mol
Physical State Solid (Low-melting crystalline powder)
Solubility Soluble in DCM, EtOAc, DMSO, Methanol; Insoluble in water.
Structural Features 2-Ethoxy: Electron-donating group (EDG), deactivates nucleophilic attack at C2.• 3-Bromo: High reactivity (Pd-catalyzed cross-coupling).• 5-Chloro: Low reactivity (requires forcing conditions or specialized ligands).

Part 2: GHS Hazard Identification & Risk Assessment

While standard SDS documents list hazards, they rarely explain the mechanism of toxicity relevant to the bench scientist.

Core Hazards
  • Skin Irritation (Category 2 - H315): Halogenated pyridines are lipophilic. They rapidly penetrate the stratum corneum, leading to defatting and irritation.

  • Eye Irritation (Category 2A - H319): Dust or vapors can cause severe conjunctival irritation.

  • STOT-SE (Category 3 - H335): Respiratory tract irritation. Inhalation of dust during weighing is the primary exposure vector.

The "Hidden" Hazard: Sensitization Potential

Although not always explicitly flagged in preliminary SDS data for this specific analog, halogenated pyridines can act as skin sensitizers. The benzylic-like positions (though not present here) or the potential for metabolic activation suggests that repeated exposure should be minimized to prevent hypersensitivity.

Part 3: Safe Handling Protocols in Research Workflows

This protocol uses a "Barrier-at-Source" approach to minimize contamination.

Engineering Controls
  • Weighing: Must be performed in a Class II Biosafety Cabinet or a chemical fume hood with a face velocity >100 fpm. Use an anti-static gun to prevent powder scattering.

  • Reaction Setup: All reactions involving heating (>40°C) must be under a reflux condenser or in a sealed pressure vial to contain halogenated vapors.

Personal Protective Equipment (PPE) Matrix
Zone PPE Requirement Rationale
Hand Protection Double Gloving: Inner: Nitrile (4 mil)Outer: Nitrile (4-8 mil)Standard nitrile provides >480 min breakthrough time for solid handling. If dissolved in DCM, use Silver Shield/Laminate under-gloves.
Eye Protection Chemical Splash GogglesSafety glasses are insufficient for fine powders that can bypass side-shields.
Respiratory N95/P100 (if outside hood)Only required if engineering controls (fume hood) fail.
Storage & Stability
  • Atmosphere: Store under Argon or Nitrogen . While the ethoxy group is stable, the C-Br bond can be light-sensitive over long durations.

  • Temperature: 2–8°C (Refrigerated).

  • Incompatibilities: Strong oxidizing agents (peroxides) and strong acids (potential for ether cleavage).

Part 4: Synthetic Utility & Reaction Safety

The Application Scientist's View: The primary utility of 3-Bromo-5-chloro-2-ethoxypyridine is its ability to undergo chemoselective cross-coupling .

Mechanism of Selectivity

The C-Br bond has a lower bond dissociation energy (BDE) than the C-Cl bond. In palladium-catalyzed cycles, the oxidative addition of Pd(0) to the C-Br bond occurs roughly 10-100x faster than to the C-Cl bond. This allows researchers to install an aryl or alkyl group at position 3 while preserving the chlorine at position 5 for a later step.

Validated Protocol: C3-Selective Suzuki-Miyaura Coupling

This protocol minimizes de-halogenation side reactions.

Reagents:

  • 3-Bromo-5-chloro-2-ethoxypyridine (1.0 equiv)

  • Aryl Boronic Acid (1.1 equiv)

  • Catalyst: Pd(dppf)Cl₂[1]·DCM (3-5 mol%) — Chosen for high stability and selectivity.

  • Base: K₂CO₃ (2.0 equiv)

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Workflow:

  • Charge: Add solid reagents to a vial equipped with a stir bar.

  • Purge: Seal vial and purge with Argon for 5 minutes (removes O₂ which degrades catalyst).

  • Solvent: Add degassed solvent via syringe.

  • Reaction: Heat to 80°C for 4–12 hours. Note: Do not exceed 100°C to avoid activating the C-Cl bond.

  • Workup: Dilute with EtOAc, wash with brine. The organic layer will contain the 3-aryl-5-chloro-2-ethoxypyridine product.

Part 5: Visualization of Workflows

Figure 1: Chemoselective Synthesis Pathway

This diagram illustrates the logical flow of functionalizing the pyridine core, highlighting the reactivity difference between Br and Cl.

ReactionPathway Start 3-Bromo-5-chloro- 2-ethoxypyridine (CAS: 943153-41-1) Step1 Pd(0) Oxidative Addition (Fast at C-Br) Start->Step1 Pd(dppf)Cl2 80°C Intermed Pd(II) Intermediate Step1->Intermed Ar-B(OH)2 Base Product 3-Aryl-5-chloro- 2-ethoxypyridine (C-Cl Intact) Intermed->Product Reductive Elimination SideProduct Bis-coupled Product (Over-reaction) Product->SideProduct >100°C or Excess Catalyst

Caption: Figure 1. Chemoselective Suzuki coupling targeting the C3-Bromine site while preserving the C5-Chlorine motif.

Figure 2: Safety & Handling Decision Tree

A self-validating logic flow for determining safe handling conditions.

SafetyFlow Start Handling 3-Bromo-5-chloro- 2-ethoxypyridine StateCheck State: Solid Powder? Start->StateCheck Weighing Weighing Procedure StateCheck->Weighing HoodCheck Is Fume Hood Available? Weighing->HoodCheck ActionSafe Proceed: Sash < 18 inches Nitrile Gloves HoodCheck->ActionSafe Yes ActionUnsafe STOP: Respiratory Protection (N95) Required HoodCheck->ActionUnsafe No SolventCheck Dissolving in DCM/Chloroform? ActionSafe->SolventCheck GloveUpgrade UPGRADE: Use Laminate (Silver Shield) Gloves SolventCheck->GloveUpgrade Yes StandardPPE Standard Nitrile Gloves OK SolventCheck->StandardPPE No

Caption: Figure 2. Decision matrix for PPE selection and engineering controls based on solvent usage and facility capabilities.

Part 6: Emergency Response

  • Eye Contact: Immediately flush with water for 15 minutes. Do not rub. The crystalline nature can cause corneal abrasion.

  • Skin Contact: Wash with soap and water.[2] Crucial: Do not use ethanol or acetone to clean skin, as this increases the permeability of the halogenated compound into the bloodstream.

  • Spill Cleanup: Dampen with water to prevent dust generation, then sweep up. Place in a container labeled "Halogenated Organic Waste."

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CAS 943153-41-1. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1450). Retrieved from [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. (Foundational text for C-Br vs C-Cl selectivity). Retrieved from [Link]

  • European Chemicals Agency (ECHA). Guidance on the Application of the CLP Criteria. Retrieved from [Link]

Sources

Exploratory

difference between 3-Bromo-5-chloro-2-ethoxypyridine and methoxy analog

The following technical guide provides an in-depth analysis of the structural, synthetic, and medicinal chemistry differences between 3-Bromo-5-chloro-2-ethoxypyridine and its methoxy analog . Comparative Analysis of Met...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of the structural, synthetic, and medicinal chemistry differences between 3-Bromo-5-chloro-2-ethoxypyridine and its methoxy analog .

Comparative Analysis of Methyl vs. Ethyl Substitution in Drug Design

Executive Summary

In medicinal chemistry, the transition from a methoxy (-OMe) to an ethoxy (-OEt) group on a pyridine scaffold is a strategic modification used to modulate lipophilicity, metabolic stability, and steric environment. This guide analyzes two critical isomeric intermediates: 3-Bromo-5-chloro-2-methoxypyridine (Compound A) and 3-Bromo-5-chloro-2-ethoxypyridine (Compound B).

While chemically similar, the C2-alkoxy substitution significantly influences the reactivity of the adjacent C3-bromide in cross-coupling reactions and alters the physicochemical profile (LogP, solubility) of the final drug candidate. This document details their synthesis, reactivity profiles, and application in SAR (Structure-Activity Relationship) studies.

Compound Profiles & Physicochemical Properties[1][2][3]

The core difference lies in the alkyl chain length at the 2-position. This seemingly minor change dictates the solid-state properties and lipophilic character.

FeatureCompound A (Methoxy Analog) Compound B (Ethoxy Analog)
IUPAC Name 3-Bromo-5-chloro-2-methoxypyridine3-Bromo-5-chloro-2-ethoxypyridine
CAS Number 102830-75-1 943153-41-1
Molecular Weight 222.47 g/mol 236.50 g/mol
Formula C₆H₅BrClNOC₇H₇BrClNO
Physical State White crystalline solidLow-melting solid or oil (purity dependent)
Melting Point 50–52 °C< 30 °C (often handled as liquid)
LogP (Calc.) ~2.3~2.8 (+0.5 lipophilicity shift)
Electronic Effect Electron Donating (+M), Withdrawing (-I)Similar (+M), slightly higher +I effect
Synthetic Accessibility & Regioselectivity

Both compounds are typically synthesized via Nucleophilic Aromatic Substitution (SₙAr) starting from 3-bromo-2,5-dichloropyridine .

The Regioselectivity Rule

In 2,3,5-trihalo-pyridines, the C2 position is the most electrophilic due to the inductive withdrawal of the adjacent nitrogen and the lack of electron density compared to C3/C5.

  • Reaction: 3-bromo-2,5-dichloropyridine + Sodium Alkoxide (NaOMe or NaOEt).

  • Outcome: Exclusive substitution at C2. The C5-chloride and C3-bromide remain intact because C2 is ortho to the activating ring nitrogen.

Experimental Workflow Visualization

The following diagram illustrates the divergent synthesis and subsequent orthogonal coupling capabilities.

G Start 3-Bromo-2,5-dichloropyridine (Starting Material) ProdA Compound A (2-Methoxy) Start->ProdA SₙAr (Path A) ProdB Compound B (2-Ethoxy) Start->ProdB SₙAr (Path B) ReagentA NaOMe / MeOH (0°C to RT) ReagentA->ProdA ReagentB NaOEt / EtOH (0°C to RT) ReagentB->ProdB Coupling Suzuki-Miyaura Coupling (Pd catalyst) ProdA->Coupling Reacts at C3-Br ProdB->Coupling Reacts at C3-Br (Slower kinetics due to steric bulk) Final Functionalized Drug Scaffold Coupling->Final

Figure 1: Divergent synthesis of alkoxy-pyridines via SₙAr and subsequent cross-coupling.

Reactivity Analysis: The Steric Factor

While electronic properties are similar, the steric bulk of the ethoxy group significantly impacts downstream chemistry, particularly at the adjacent C3-position.

1. Suzuki-Miyaura Coupling at C3

The C3-bromide is the primary handle for carbon-carbon bond formation.

  • Methoxy (A): The methyl group is small. Palladium catalysts (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) can easily approach the C3-Br bond for oxidative addition.

  • Ethoxy (B): The ethyl group has greater conformational freedom and bulk. This creates a "steric fence" around the C3 position.[1]

    • Consequence: Standard catalysts may show sluggish conversion or require higher temperatures.

    • Solution: Use active catalyst systems designed for hindered substrates, such as Pd₂(dba)₃ + XPhos or Pd-PEPPSI-IPr .

2. Orthogonal Reactivity (C3 vs. C5)

Both compounds possess a C5-chloride. The C3-bromide is significantly more reactive towards oxidative addition than the C5-chloride. This allows for sequential functionalization:

  • Step 1: Suzuki coupling at C3-Br (controlled temperature).

  • Step 2: Buchwald-Hartwig or second Suzuki coupling at C5-Cl (requires forcing conditions).

Medicinal Chemistry Implications[3][8]
Lipophilicity & Permeability

Replacing -OMe with -OEt typically increases LogP by ~0.5 units .

  • Application: If a lead compound (Methoxy) is too polar to cross the Blood-Brain Barrier (BBB) or cell membrane, switching to Ethoxy can improve passive permeability.

  • Risk: Higher lipophilicity can increase non-specific binding and metabolic clearance.

Metabolic Stability (Soft Spot)

Alkoxy groups on pyridines are susceptible to O-dealkylation by CYP450 enzymes.

  • Methoxy: Metabolizes to formaldehyde (transient) and the pyridone.

  • Ethoxy: Metabolizes to acetaldehyde and the pyridone.

  • Strategy: If the methoxy group is a "metabolic hot spot" (rapid clearance), the ethoxy group may alter the binding to the CYP active site, potentially slowing metabolism, although deuteration (-OCD₃) is a more common tactic for this specific issue.

Experimental Protocols
Protocol A: Synthesis of 3-Bromo-5-chloro-2-ethoxypyridine

This protocol utilizes a self-validating endpoint (TLC/LCMS) to ensure complete conversion.

Reagents:

  • 3-Bromo-2,5-dichloropyridine (1.0 eq)

  • Sodium Ethoxide (NaOEt) (1.1 eq) - Freshly prepared or 21% wt in EtOH

  • Ethanol (anhydrous)

Procedure:

  • Setup: Charge a dried reaction flask with 3-bromo-2,5-dichloropyridine and anhydrous ethanol under N₂ atmosphere.

  • Addition: Cool the solution to 0°C. Dropwise add NaOEt solution over 20 minutes. Note: Exothermic reaction.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours.

    • Checkpoint: Monitor by TLC (Hexane/EtOAc 9:1). Starting material (Rf ~0.8) should disappear; Product (Rf ~0.6) appears.[2][3]

  • Workup: Quench with water. Remove EtOH under reduced pressure. Extract aqueous residue with Ethyl Acetate (3x).[4] Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Silica gel chromatography (0-10% EtOAc in Hexanes).

Protocol B: Sterically Demanding Suzuki Coupling (C3-Br)

Optimized for the Ethoxy analog to overcome steric hindrance.

Reagents:

  • 3-Bromo-5-chloro-2-ethoxypyridine (1.0 eq)[5][6]

  • Aryl Boronic Acid (1.2 eq)

  • Catalyst: Pd(OAc)₂ (2 mol%) + SPhos or XPhos (4 mol%)

  • Base: K₃PO₄ (2.0 eq)

  • Solvent: Toluene/Water (10:1)

Procedure:

  • Degassing: Combine solvent, base, and boronic acid. Sparge with Argon for 15 mins.

  • Coupling: Add the pyridine substrate and catalyst/ligand mix.

  • Heating: Heat to 80–100°C for 12 hours.

    • Why XPhos? The bulky biaryl ligand facilitates oxidative addition into the hindered C3-Br bond adjacent to the ethoxy group.

References
  • Sigma-Aldrich. 3-Bromo-5-chloro-2-methoxypyridine Product Sheet (CAS 102830-75-1). Available at:

  • ChemScene. 3-Bromo-5-chloro-2-ethoxypyridine Properties (CAS 943153-41-1).[5][7][8][6][9] Available at:

  • Li, C., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling.[2] Royal Society of Chemistry.[2] Available at:

  • BenchChem. Comparative Reactivity of Halogenated Pyridines. Available at:

  • National Institutes of Health (NIH). The role of the methoxy group in approved drugs. PubMed. Available at:

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of 3-Bromo-5-chloro-2-ethoxypyridine from 2-Fluoropyridine

Abstract This comprehensive guide details a robust and efficient multi-step synthesis for the preparation of 3-Bromo-5-chloro-2-ethoxypyridine, a valuable substituted pyridine intermediate in pharmaceutical and agrochemi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide details a robust and efficient multi-step synthesis for the preparation of 3-Bromo-5-chloro-2-ethoxypyridine, a valuable substituted pyridine intermediate in pharmaceutical and agrochemical research. The synthetic strategy commences with 2-fluoropyridine and proceeds through a sequence of nucleophilic aromatic substitution followed by regioselective halogenations. This document provides not only step-by-step protocols but also delves into the underlying chemical principles and experimental considerations to ensure successful and reproducible outcomes. The methodologies are designed for researchers, scientists, and drug development professionals, offering insights into reaction mechanisms, optimization, and characterization of all intermediates and the final product.

Introduction

Substituted pyridines are a cornerstone of modern medicinal chemistry, forming the core of numerous therapeutic agents. The precise installation of various functional groups onto the pyridine scaffold is therefore of paramount importance. The target molecule, 3-Bromo-5-chloro-2-ethoxypyridine, presents a unique substitution pattern that makes it a desirable building block for further molecular elaboration.

The synthetic approach outlined herein leverages the distinct reactivity of the pyridine ring, which is modulated by the electronic effects of its substituents. The strategy begins with the nucleophilic aromatic substitution (SNAr) of the highly activated fluorine atom in 2-fluoropyridine with an ethoxy group. This initial step is followed by a two-step regioselective halogenation of the resulting 2-ethoxypyridine. The electron-donating nature of the ethoxy group plays a crucial role in directing the subsequent chlorination and bromination to the desired positions.

Overall Synthetic Scheme

The synthesis of 3-Bromo-5-chloro-2-ethoxypyridine from 2-fluoropyridine is accomplished in three sequential steps:

  • Step 1: Synthesis of 2-Ethoxypyridine via Nucleophilic Aromatic Substitution.

  • Step 2: Synthesis of 5-Chloro-2-ethoxypyridine via Electrophilic Chlorination.

  • Step 3: Synthesis of 3-Bromo-5-chloro-2-ethoxypyridine via Electrophilic Bromination.

Synthetic_Workflow Start 2-Fluoropyridine Step1 Step 1: Ethoxylation (NaOEt, EtOH) Start->Step1 Intermediate1 2-Ethoxypyridine Step1->Intermediate1 Step2 Step 2: Chlorination (NCS, Acetonitrile) Intermediate1->Step2 Intermediate2 5-Chloro-2-ethoxypyridine Step2->Intermediate2 Step3 Step 3: Bromination (NBS, Acetonitrile) Intermediate2->Step3 End 3-Bromo-5-chloro-2-ethoxypyridine Step3->End

Caption: Overall workflow for the synthesis of 3-Bromo-5-chloro-2-ethoxypyridine.

Part 1: Synthesis of 2-Ethoxypyridine

Scientific Rationale

The first step involves a nucleophilic aromatic substitution (SNAr) reaction. The fluorine atom at the 2-position of the pyridine ring is highly activated towards nucleophilic attack due to the electron-withdrawing nature of the ring nitrogen. Fluorine is an excellent leaving group in this context, and its displacement by sodium ethoxide proceeds efficiently to yield 2-ethoxypyridine. The reaction of 2-fluoropyridine with sodium ethoxide in ethanol is significantly faster than that of 2-chloropyridine, making it a preferred starting material.[1][2]

Experimental Protocol

Materials:

  • 2-Fluoropyridine

  • Sodium metal

  • Anhydrous Ethanol (EtOH)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), carefully add sodium metal (1.1 equivalents) in small portions to anhydrous ethanol at 0 °C to prepare a fresh solution of sodium ethoxide.

  • Once all the sodium has dissolved, add 2-fluoropyridine (1.0 equivalent) dropwise to the sodium ethoxide solution at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Partition the residue between diethyl ether and water.

  • Separate the organic layer and wash it sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford 2-ethoxypyridine as a liquid.

ParameterValue
Starting Material 2-Fluoropyridine
Reagents Sodium, Anhydrous Ethanol
Product 2-Ethoxypyridine
Typical Yield 85-95%
Purity >98% (by GC)

Part 2: Synthesis of 5-Chloro-2-ethoxypyridine

Scientific Rationale

The second step is an electrophilic aromatic substitution (chlorination) of the electron-rich 2-ethoxypyridine. The ethoxy group at the 2-position is an activating, ortho-, para-directing group.[3] This directs the incoming electrophile (a chloronium ion source) to the 3-, 5-, and 6-positions. However, the 5-position (para to the ethoxy group) is often favored due to a combination of electronic and steric factors. Using a mild chlorinating agent such as N-chlorosuccinimide (NCS) can improve the regioselectivity of the reaction.

Experimental Protocol

Materials:

  • 2-Ethoxypyridine

  • N-Chlorosuccinimide (NCS)

  • Acetonitrile

  • Dichloromethane (DCM)

  • Saturated aqueous sodium thiosulfate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 2-ethoxypyridine (1.0 equivalent) in acetonitrile in a round-bottom flask.

  • Add N-chlorosuccinimide (1.05 equivalents) portion-wise to the solution at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or GC-MS.

  • Once the starting material is consumed, remove the acetonitrile under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with saturated aqueous sodium thiosulfate solution to quench any unreacted NCS.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 5-chloro-2-ethoxypyridine.

ParameterValue
Starting Material 2-Ethoxypyridine
Reagents N-Chlorosuccinimide, Acetonitrile
Product 5-Chloro-2-ethoxypyridine
Typical Yield 70-80%
Purity >98% (by HPLC)

Part 3: Synthesis of 3-Bromo-5-chloro-2-ethoxypyridine

Scientific Rationale

The final step is the electrophilic bromination of 5-chloro-2-ethoxypyridine. The ethoxy group at the 2-position directs the incoming electrophile to the 3-position (ortho to the ethoxy group). The chlorine atom at the 5-position is a deactivating, meta-directing group, which also directs the electrophile to the 3-position. The concerted directing effects of both substituents strongly favor the formation of the desired 3-bromo-5-chloro-2-ethoxypyridine. N-Bromosuccinimide (NBS) is a suitable reagent for this transformation.

Experimental Protocol

Materials:

  • 5-Chloro-2-ethoxypyridine

  • N-Bromosuccinimide (NBS)

  • Acetonitrile

  • Dichloromethane (DCM)

  • Saturated aqueous sodium thiosulfate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 5-chloro-2-ethoxypyridine (1.0 equivalent) in acetonitrile.

  • Add N-bromosuccinimide (1.05 equivalents) portion-wise to the solution at room temperature.

  • Stir the reaction mixture at room temperature and monitor by TLC or GC-MS.

  • Upon completion, remove the solvent under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with saturated aqueous sodium thiosulfate solution.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 3-bromo-5-chloro-2-ethoxypyridine as a solid.

ParameterValue
Starting Material 5-Chloro-2-ethoxypyridine
Reagents N-Bromosuccinimide, Acetonitrile
Product 3-Bromo-5-chloro-2-ethoxypyridine
Typical Yield 80-90%
Purity >98% (by HPLC)

Safety and Handling Precautions

  • All reactions should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

  • Sodium metal is highly reactive with water and should be handled with extreme care under an inert atmosphere.

  • Halogenating agents (NCS and NBS) are irritants and should be handled with caution.

  • Refer to the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

The synthesis of 3-Bromo-5-chloro-2-ethoxypyridine from 2-fluoropyridine has been successfully demonstrated through a reliable three-step sequence. This application note provides detailed, field-proven protocols that can be readily implemented in a research or process development setting. The strategic application of nucleophilic aromatic substitution followed by regioselective electrophilic halogenations, guided by the electronic properties of the pyridine substituents, ensures high yields and purity of the desired product.

References

  • Hartwig, J. F., et al. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 136(28), 10139–10147. [Link]

  • Andersson, H., Almqvist, F., & Olsson, R. (2007). Synthesis of 2-Substituted Pyridines via a Regiospecific Alkylation, Alkynylation, and Arylation of Pyridine N-Oxides. Organic Letters, 9(7), 1335–1337. [Link]

  • Douglas, C. J., & MacMillan, D. W. C. (2014). Selective Halogenation of Pyridines Using Designed Phosphine Reagents. PMC. [Link]

  • Gribble, G. W., & Saulnier, M. G. (2003). Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange. Semantic Scholar. [Link]

  • Studer, A., et al. (2022). meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines: meta-Chlorination of 2-Phenylpyridine. Organic Syntheses, 99, 414-433. [Link]

Sources

Application

Application Note: Selective Buchwald-Hartwig Amination of 3-Bromo-5-chloro-2-ethoxypyridine

Executive Summary This guide details the protocol for the site-selective Buchwald-Hartwig amination of 3-Bromo-5-chloro-2-ethoxypyridine . The core challenge with this substrate is achieving complete conversion of the st...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the protocol for the site-selective Buchwald-Hartwig amination of 3-Bromo-5-chloro-2-ethoxypyridine . The core challenge with this substrate is achieving complete conversion of the sterically hindered C3-bromide while preserving the C5-chloride for downstream diversification.

By leveraging the distinct bond dissociation energies (BDE) of C-Br vs. C-Cl and utilizing sterically demanding dialkylbiaryl phosphine ligands, we can achieve >98% regioselectivity. This protocol utilizes BrettPhos or RuPhos precatalysts to overcome the steric impediment of the ortho-ethoxy group without activating the C5-chloride.

Substrate Analysis & Chemical Logic

To design a self-validating protocol, one must understand the electronic and steric landscape of the substrate.

The Selectivity Landscape

The substrate contains two electrophilic sites. Selectivity is governed by the rate of Oxidative Addition (OA), which follows the order: Ar-I > Ar-Br > Ar-Cl .

PositionSubstituentElectronic EnvironmentSteric EnvironmentReactivity Prediction
C3 Bromide Activated by inductive withdrawal from Pyridine N and C2-OEt.High Hindrance: Flanked by Pyridine N and bulky 2-OEt.Primary Target: Weaker bond, but requires bulky ligand to access.
C5 Chloride Activated by Pyridine N.Low Hindrance: Flanked by protons.Off-Target: Stronger bond. Only reacts with hyper-active catalysts at high T.
The "Ortho-Effect" Challenge

The 2-ethoxy group exerts a significant steric penalty on the C3 position. Standard ligands (e.g., PPh3, dppf) often fail here, leading to stalled reactions or requiring forcing conditions that trigger side reactions (dehalogenation or C5-amination).

  • Solution: Use L-shaped ligands (e.g., BrettPhos, RuPhos) or Wide-bite angle ligands (e.g., Xantphos). These create a pocket that facilitates OA at crowded centers while destabilizing the Pd(II) intermediate to accelerate Reductive Elimination (RE).

Critical Experimental Parameters

Catalyst System[1][2]
  • Ligand: BrettPhos is the gold standard for primary amines due to its high activity and selectivity. RuPhos is preferred for secondary amines.

  • Precatalyst: Use Pd(OAc)₂ (with ligand excess) or, preferably, G3/G4 Palladacycles (e.g., BrettPhos Pd G4). Precatalysts ensure precise 1:1 Pd:L stoichiometry and rapid initiation, crucial for reproducible kinetics.

Base Selection[3][4][5]
  • Standard: NaOtBu (Sodium tert-butoxide).[1][2][3] Provides fast kinetics.[4]

  • Sensitive Substrates: If the ethoxy group or the amine partner is base-sensitive, switch to Cs₂CO₃ or K₃PO₄ in dioxane/water. Note that weaker bases require higher temperatures (90-100°C).

Solvent
  • Toluene: Best for non-polar amines and standard conditions.

  • 1,4-Dioxane: Preferred if solubility is an issue or when using inorganic bases (Cs₂CO₃).

Visualized Reaction Pathway

ReactionPathway cluster_legend Selectivity Logic Substrate 3-Bromo-5-chloro- 2-ethoxypyridine Pd0 L-Pd(0) Active Species Substrate->Pd0 Coordination OxAdd Oxidative Addition (Rate Determining) Pd0->OxAdd Complex_Br Pd(II)-Br Complex (C3 Insertion) OxAdd->Complex_Br Fast (C-Br) Complex_Cl Pd(II)-Cl Complex (C5 Insertion) OxAdd->Complex_Cl Slow (C-Cl) Product C3-Aminated Product Complex_Br->Product + Amine / Base Reductive Elimination SideProduct C5-Aminated Impurity Complex_Cl->SideProduct Avoided by Temp Control (<100°C) Info BrettPhos ligand accelerates C3-Br coupling while C5-Cl remains inert under 100°C.

Figure 1: Mechanistic pathway highlighting the kinetic preference for C3-Br insertion over C5-Cl.

Detailed Experimental Protocol

Method A: Standard Conditions (Primary/Secondary Amines)

Scale: 1.0 mmol | Time: 4–16 h | Temp: 80–100 °C

Reagents
  • Substrate: 3-Bromo-5-chloro-2-ethoxypyridine (236.5 mg, 1.0 mmol)

  • Amine: 1.2 equivalents (1.2 mmol)

  • Catalyst: BrettPhos Pd G4 (18 mg, 2 mol%) OR Pd₂(dba)₃ (2 mol%) + BrettPhos (4-6 mol%)

  • Base: NaOtBu (135 mg, 1.4 mmol)

  • Solvent: Anhydrous Toluene (5.0 mL, 0.2 M)

Step-by-Step Procedure
  • Preparation: Oven-dry a 20 mL reaction vial or Schlenk tube containing a magnetic stir bar. Cool under a stream of Argon/Nitrogen.[4]

  • Charging Solids: Add the Pd precatalyst (or Pd source + Ligand), NaOtBu, and the Substrate (if solid) to the vial.

    • Critical: If using Pd₂(dba)₃ + Ligand, premix in solvent for 5 mins before adding substrate/base to ensure active catalyst formation.

  • Inerting: Cap the vial with a septum. Evacuate and backfill with Argon 3 times.[4]

  • Liquid Addition: Add Anhydrous Toluene via syringe. Add the Amine (if liquid) via syringe.

  • Reaction: Seal the vial (replace septum with teflon-lined cap if using a vial). Place in a pre-heated heating block at 80 °C .

  • Monitoring: Stir vigorously (800 rpm). Monitor by HPLC or TLC at 2 hours.

    • Checkpoint: If conversion <50% at 4h, increase temp to 100 °C. Do not exceed 110 °C to protect the C5-Cl bond.

  • Work-up: Cool to room temperature. Dilute with EtOAc (20 mL) and filter through a pad of Celite to remove Pd black and salts. Rinse pad with EtOAc.[5]

  • Purification: Concentrate the filtrate. Purify via Flash Chromatography (Hexanes/EtOAc gradient).

Method B: Conditions for Base-Sensitive Substrates

Use this if the ethoxy group undergoes cleavage or if the amine contains esters/nitriles.

  • Base: Cs₂CO₃ (2.0 equiv)

  • Solvent: 1,4-Dioxane (dry)[2]

  • Temp: 100 °C

  • Time: 12–24 h (Slower kinetics due to heterogeneous base).

Optimization & Troubleshooting Guide

ObservationRoot CauseCorrective Action
Low Conversion (<20%) Catalyst poisoning by Pyridine N.Switch to BrettPhos Pd G4 (pre-ligated). Increase catalyst loading to 5 mol%. Ensure solvent is degassed.[2][4][5]
Loss of Selectivity (C5 product observed) Temperature too high / Ligand too active.Lower temperature to 80 °C. Switch to a less electron-rich ligand like BINAP or Xantphos .
Hydrodehalogenation (Product is des-Bromo) Beta-hydride elimination pathway active.Ensure solvent is strictly anhydrous. Avoid secondary alcohols as solvents. Increase amine concentration.
Starting Material Remains (Stalled) Steric clash with 2-OEt group.Use RuPhos (specifically designed for sterically hindered secondary amines). Increase concentration to 0.5 M.

Workflow Diagram

Workflow Start Start: 3-Br-5-Cl-2-OEt-Pyridine Screen Screen 1: BrettPhos / NaOtBu / 80°C Start->Screen Check Check Conversion (2h) Screen->Check HighConv >50% Conversion Continue to completion Check->HighConv Yes LowConv <10% Conversion Check->LowConv No Decision Analyze Impurities LowConv->Decision Action1 Stalled? Switch to RuPhos Increase Temp to 100°C Decision->Action1 SM Intact Action2 C5-Cl Reaction? Lower Temp to 60-70°C Switch to Xantphos Decision->Action2 Byproducts

Figure 2: Decision tree for optimizing reaction conditions based on initial screening results.

References

  • Mechanistic Overview of Buchwald-Hartwig Amination

    • Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds.[6][3][7][8][9][10] Reaction of aryl halides with primary, secondary, and tertiary amines. Journal of the American Chemical Society, 116(13), 5969–5970. Link

  • BrettPhos Ligand Development (Primary Amines)

    • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. Link

  • Selectivity in Polyhalogenated Heterocycles

    • Lutz Ackermann et al. (2009). Chemoselective Pd-Catalyzed Aminations of Dihaloarenes. Organic Letters, 11(19), 4274–4277. Link

  • RuPhos for Hindered Substrates

    • Maiti, D., & Buchwald, S. L. (2009). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered Diaryl Ethers. Journal of Organic Chemistry, 74(17), 664–667. (Discusses RuPhos utility in hindered couplings). Link

  • BenchChem Application Note on Chloropyridines

    • BenchChem Technical Support.[2][5][11] (2025).[1][2][3][5][11] Buchwald-Hartwig Amination with Chloropyridines. Link (Cited for general reactivity trends of chloropyridines).

Disclaimer: This protocol is intended for research use only. Always consult Safety Data Sheets (SDS) for 3-bromo-5-chloro-2-ethoxypyridine and palladium catalysts before handling.

Sources

Method

Application Note: Strategic Lithiation of 3-Bromo-5-chloro-2-ethoxypyridine

This Application Note and Protocol guide details the strategic lithiation and functionalization of 3-Bromo-5-chloro-2-ethoxypyridine . This scaffold presents a unique "chemical chessboard" where the interplay of halogen...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide details the strategic lithiation and functionalization of 3-Bromo-5-chloro-2-ethoxypyridine . This scaffold presents a unique "chemical chessboard" where the interplay of halogen reactivity (Br vs. Cl), directing groups (2-ethoxy), and ring nitrogen basicity allows for divergent synthetic pathways.

Abstract & Mechanistic Overview

3-Bromo-5-chloro-2-ethoxypyridine is a high-value intermediate in medicinal chemistry, particularly for developing ligands and bioactive heterocycles. Its reactivity is governed by three competing mechanistic drivers:

  • Kinetic Lithium-Halogen Exchange (Li-Hal): The C3-Bromine is the most labile site. Treatment with alkyllithiums (e.g., n-BuLi) results in rapid, selective exchange to form the C3-lithio species.

  • Directed Ortho Metalation (DoM): The C4 position is electronically activated (acidified) by the flanking halogens (C3-Br and C5-Cl), while the C6 position is directed by the ring nitrogen and the 2-ethoxy group.

  • Pyridyne Formation: Lithiation at C4 (via DoM) places a lithium adjacent to the C3-Bromine, creating an unstable intermediate that rapidly eliminates LiBr to form a 3,4-pyridyne .

This guide provides protocols for C3-Functionalization (via Li-Hal exchange) and C4-Functionalization (via Pyridyne trapping), offering a complete roadmap for scaffold diversification.

Mechanistic Pathway Diagram

The following diagram illustrates the divergent pathways accessible by selecting the specific base and temperature.

LithiationPathways Start 3-Bromo-5-chloro- 2-ethoxypyridine nBuLi Reagent: n-BuLi (-78°C, THF) Start->nBuLi LDA Reagent: LDA/LiTMP (-78°C to -20°C) Start->LDA C3Li Intermediate A: 3-Lithio-5-chloro- 2-ethoxypyridine nBuLi->C3Li Fast Exchange (Kinetic Control) C3Prod Product A: 3-Functionalized Derivative C3Li->C3Prod Electrophile (E+) C4Li Intermediate B: 4-Lithio-3-bromo-... LDA->C4Li Deprotonation (Acidic C4-H) Pyridyne Transient Species: 5-chloro-2-ethoxy- 3,4-pyridyne C4Li->Pyridyne -LiBr (Elimination) C4Prod Product B: 4-Functionalized (via Nucleophilic Trap) Pyridyne->C4Prod Nucleophile (Diels-Alder/Nu-)

Caption: Divergent lithiation pathways. Path A (Blue) utilizes n-BuLi for selective C3 exchange. Path B (Red) utilizes amide bases to access the reactive 3,4-pyridyne intermediate.

Protocol 1: Regioselective C3-Functionalization (Li-Hal Exchange)

Objective: Replace the C3-Bromine with an electrophile (E) while preserving the C5-Chlorine. Mechanism: Lithium-halogen exchange is faster than deprotonation. The C3-Br bond is weaker than the C5-Cl bond, ensuring exclusive lithiation at C3.

Materials & Reagents[1][2][3][4][5][6][7][8][9][10][11]
  • Substrate: 3-Bromo-5-chloro-2-ethoxypyridine (1.0 equiv).

  • Reagent: n-Butyllithium (n-BuLi), 1.6 M in hexanes (1.05 equiv).

  • Solvent: Anhydrous THF (0.15 M concentration).

  • Electrophile: Aldehydes, Ketones, DMF, or Halogens (1.2 equiv).

  • Quench: Sat. aq. NH₄Cl.

Step-by-Step Methodology
  • Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and internal temperature probe. Flush with Argon for 15 minutes.

  • Solvation: Dissolve 3-Bromo-5-chloro-2-ethoxypyridine (1.0 g, 4.2 mmol) in anhydrous THF (28 mL).

  • Cooling: Submerge the flask in a dry ice/acetone bath. Cool the internal temperature to -78 °C .

    • Critical: The temperature must remain below -70 °C to prevent scrambling or decomposition.

  • Lithiation: Add n-BuLi (2.75 mL, 4.4 mmol) dropwise via syringe pump or slow manual addition over 10 minutes.

    • Observation: A color change (often to yellow/orange) indicates the formation of the aryllithium species.

  • Exchange Period: Stir at -78 °C for 30 minutes .

    • Note: Extended stirring (>1 hour) is unnecessary and increases the risk of isomerization.

  • Functionalization: Add the Electrophile (neat or dissolved in minimal THF) dropwise.

    • Exotherm Warning: Monitor internal temperature; do not allow it to spike above -65 °C.

  • Warming: Stir at -78 °C for 45 minutes, then remove the cooling bath and allow the reaction to warm to 0 °C over 1 hour.

  • Quench & Workup: Quench with saturated NH₄Cl (10 mL). Extract with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

Troubleshooting Table
IssueProbable CauseSolution
Recovery of Starting Material Wet THF or incomplete exchange.Distill THF over Na/Benzophenone; increase exchange time to 45 min.
Mixture of Regioisomers Temperature rose above -60°C.Maintain strict cryogenic control; add n-BuLi slower.
C5-Dechlorination Excess n-BuLi used.Titrate n-BuLi before use; strictly limit to 1.05 equiv.

Protocol 2: C4-Functionalization via 3,4-Pyridyne Trapping

Objective: Introduce functionality at C4 (or C3/C4 across the bond) by generating a transient pyridyne. Mechanism: Deprotonation at C4 (the most acidic proton) creates a lithio-species adjacent to the C3-Br. This eliminates LiBr to form 3,4-pyridyne, which is immediately trapped by a diene (Diels-Alder) or nucleophile.

Materials & Reagents[1][2][3][4][5][6][7][8][9][10][11]
  • Substrate: 3-Bromo-5-chloro-2-ethoxypyridine (1.0 equiv).

  • Base: Lithium Diisopropylamide (LDA) - Prepared fresh (1.2 equiv).

  • Trapping Agent: Furan (excess, 10-20 equiv) for Diels-Alder, or a secondary amine for nucleophilic addition.

  • Solvent: Anhydrous THF.

Step-by-Step Methodology
  • LDA Preparation: In a separate flask, add diisopropylamine (1.3 equiv) to THF at -78 °C. Add n-BuLi (1.2 equiv) and stir for 30 min at 0 °C. Cool back to -78 °C.

  • Substrate Mixing: In the main reaction flask, dissolve 3-Bromo-5-chloro-2-ethoxypyridine (1.0 equiv) and the Trapping Agent (e.g., Furan, 20 equiv) in THF.

    • Note: The trap must be present before the lithiation because the pyridyne forms and decays instantly.

  • Cooling: Cool the substrate/trap mixture to -78 °C .

  • Dropwise Addition: Cannulate the cold LDA solution dropwise into the substrate mixture over 20 minutes.

  • Reaction: Stir at -78 °C for 2 hours, then allow to warm slowly to room temperature overnight.

    • Mechanism:[1][2][3][4] As the solution warms, the elimination of LiBr accelerates, generating the pyridyne which is trapped by the furan.

  • Workup: Quench with water. Standard extraction and purification.

References & Data Validation

Key Data Comparison
ParameterProtocol 1 (Li-Hal Exchange)Protocol 2 (Pyridyne/DoM)
Primary Reagent n-ButyllithiumLDA or LiTMP
Active Position C3 (via Br exchange)C4 (via H deprotonation)
Intermediate Stability Stable at -78 °CUnstable (Eliminates to Pyridyne)
Major Byproduct Butyl bromideLithium Bromide
Key Reference [1], [2][3], [5]
References
  • Gros, P., et al. (2002). Regioselective lithiation of 3-chloro-2-ethoxypyridine and subsequent transmetalation. ResearchGate.

  • Schlosser, M., et al. (1996).[5] Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes. Tetrahedron Letters. [5]

  • Duan, X.F., et al. (2005). Recent Progress of Halogen-Dance Reactions in Heterocycles. Heterocycles.

  • BenchChem Protocols. (2025). Application Notes for the Lithiation of 3-Bromothiophene (Analogue Protocol).

  • Scribd/Journal Archive. (1941/2025). Lithium Halogen Exchange in Pyridine: Historical and Mechanistic Review.

Sources

Application

The Lynchpin of Innovation: Harnessing 3-Bromo-5-chloro-2-ethoxypyridine in the Synthesis of Next-Generation Agrochemicals

In the relentless pursuit of enhanced agricultural productivity and sustainable crop protection, the strategic design and synthesis of novel agrochemicals are of paramount importance. The halogenated pyridine scaffold ha...

Author: BenchChem Technical Support Team. Date: February 2026

In the relentless pursuit of enhanced agricultural productivity and sustainable crop protection, the strategic design and synthesis of novel agrochemicals are of paramount importance. The halogenated pyridine scaffold has long been recognized as a privileged structure in the development of potent herbicides, fungicides, and insecticides. Among the myriad of building blocks available to the synthetic chemist, 3-Bromo-5-chloro-2-ethoxypyridine emerges as a highly versatile and reactive intermediate, offering a gateway to a diverse array of complex molecular architectures. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this key intermediate in the synthesis of cutting-edge agrochemicals.

The Strategic Advantage of the 3-Bromo-5-chloro-2-ethoxypyridine Scaffold

The unique arrangement of substituents on the pyridine ring of 3-Bromo-5-chloro-2-ethoxypyridine provides a distinct set of strategic advantages in synthetic planning. The ethoxy group at the 2-position, the chloro group at the 5-position, and the bromo group at the 3-position each play a crucial role in dictating the molecule's reactivity and its potential applications.

The bromine atom at the 3-position is the primary site for facile carbon-carbon and carbon-heteroatom bond formation, most notably through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions. The differential reactivity between the C-Br and C-Cl bonds allows for selective and sequential functionalization, a critical aspect in the construction of complex, highly substituted pyridine derivatives.[1] This inherent reactivity makes 3-Bromo-5-chloro-2-ethoxypyridine an ideal starting material for creating libraries of novel compounds for high-throughput screening in agrochemical discovery programs.

Core Applications in Agrochemical Synthesis

The application of 3-Bromo-5-chloro-2-ethoxypyridine as a synthetic intermediate spans the major classes of crop protection agents. While specific, publicly documented examples for the ethoxy derivative are limited, the extensive use of its close analogue, 3-Bromo-5-chloro-2-methoxypyridine, provides a strong indication of its potential in the synthesis of:

  • Herbicides: The pyridine ring is a core component of many commercial herbicides. By functionalizing the 3-position of the pyridine core, novel derivatives can be synthesized that may exhibit potent herbicidal activity, potentially through the inhibition of key plant enzymes.[2]

  • Fungicides: Pyridine-containing compounds have demonstrated broad-spectrum fungicidal activity. The ability to introduce diverse substituents onto the 3-Bromo-5-chloro-2-ethoxypyridine scaffold allows for the exploration of new chemical space in the search for fungicides with novel modes of action.[2]

  • Insecticides: The development of new insecticides with improved safety profiles is a continuous effort. The versatility of 3-Bromo-5-chloro-2-ethoxypyridine allows for the design and synthesis of novel insecticidal compounds that can target specific insect pests while minimizing off-target effects.

Experimental Protocol: Synthesis of a Biaryl Pyridine Derivative via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis and is particularly well-suited for the functionalization of 3-Bromo-5-chloro-2-ethoxypyridine. The following protocol provides a representative procedure for the synthesis of a generic biaryl pyridine derivative, a common structural motif in agrochemicals.

Reaction Scheme:

Suzuki_Coupling cluster_reactants Reactants cluster_reagents Reagents cluster_product Product reactant1 3-Bromo-5-chloro-2-ethoxypyridine product 3-Aryl-5-chloro-2-ethoxypyridine reactant1->product reactant2 Arylboronic Acid reactant2->product reagents Pd(PPh₃)₄ K₂CO₃, Toluene/EtOH/H₂O

A representative Suzuki-Miyaura cross-coupling reaction.

Materials:

Reagent/MaterialMolecular Weight ( g/mol )Quantity (mmol)Mass/Volume
3-Bromo-5-chloro-2-ethoxypyridine236.491.0236.5 mg
Arylboronic AcidVariable1.2Variable
Tetrakis(triphenylphosphine)palladium(0)1155.560.0557.8 mg
Potassium Carbonate (K₂CO₃)138.212.0276.4 mg
Toluene--4 mL
Ethanol--1 mL
Water--1 mL
Ethyl Acetate--For extraction
Brine (saturated aq. NaCl)--For washing
Anhydrous Magnesium Sulfate (MgSO₄)--For drying
Silica Gel--For chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-Bromo-5-chloro-2-ethoxypyridine (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Solvent Addition and Degassing: Add the solvent mixture of toluene, ethanol, and water (4:1:1 ratio). Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • Catalyst Addition: Under a positive pressure of inert gas, add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the reaction mixture.

  • Reaction: Heat the reaction mixture to reflux (approximately 85-90 °C) and stir vigorously. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water. Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extraction and Washing: Extract the aqueous layer with ethyl acetate (2 x 20 mL). Combine the organic layers and wash with brine (1 x 30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 3-aryl-5-chloro-2-ethoxypyridine.

Causality Behind Experimental Choices:

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) is a robust and commonly used catalyst for Suzuki-Miyaura couplings, known for its effectiveness with a wide range of substrates.

  • Base: Potassium carbonate is a moderately strong base that is effective in promoting the transmetalation step of the catalytic cycle without causing unwanted side reactions.

  • Solvent System: The biphasic toluene/ethanol/water system is often employed to ensure the solubility of both the organic reactants and the inorganic base, facilitating an efficient reaction.

  • Inert Atmosphere: The use of an inert gas is critical to prevent the oxidation and deactivation of the palladium(0) catalyst.

Mechanistic Insight: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst. Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.

Suzuki_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd(0)L₂ Pd(0)L₂ Ar-Pd(II)-X(L₂) Ar-Pd(II)-X(L₂) Pd(0)L₂->Ar-Pd(II)-X(L₂) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L₂) Ar-Pd(II)-Ar'(L₂) Ar-Pd(II)-X(L₂)->Ar-Pd(II)-Ar'(L₂) Transmetalation (Ar'B(OH)₂ + Base) Ar-Pd(II)-Ar'(L₂)->Pd(0)L₂ Reductive Elimination (Ar-Ar')

The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 3-Bromo-5-chloro-2-ethoxypyridine to form a Pd(II) intermediate.

  • Transmetalation: The aryl group from the arylboronic acid is transferred to the palladium center, displacing the halide. This step is facilitated by the base.

  • Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated as the final biaryl product, regenerating the active Pd(0) catalyst.

Conclusion and Future Outlook

3-Bromo-5-chloro-2-ethoxypyridine represents a powerful and versatile building block for the synthesis of novel agrochemicals. Its well-defined reactivity, particularly in palladium-catalyzed cross-coupling reactions, provides a reliable platform for the construction of diverse and complex molecular scaffolds. While direct applications in commercial agrochemicals may not be extensively documented in the public domain, the principles outlined in this guide, drawn from the chemistry of analogous compounds, provide a solid foundation for its exploration in the discovery and development of the next generation of crop protection agents. The continued development of innovative synthetic methodologies will undoubtedly further expand the utility of this valuable intermediate in addressing the ongoing challenges in global agriculture.

References

  • Ningbo Inno Pharmchem Co., Ltd. 3-Bromo-5-chloro-2-methoxypyridine: A Versatile Intermediate for Agrochemicals, Pharmaceuticals, and Dyes.
  • Chem-Impex. 3-Bromo-5-chloro-2-méthoxy-pyridine.
  • Benchchem. Application of 3-Bromo-5-(3-chlorophenoxy)pyridine in Agrochemical Research: A Review of Potential Uses.
  • Google Patents. US5436344A - 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones.
  • Chem-Impex. 3-Bromo-5-chloropyridine.
  • The Royal Society of Chemistry. Supplementary Information Synthetic routes to compounds 5 and 10-19.
  • Chem-Impex. 3-Bromo-5-chloro-2-pyridone.
  • PubMed. Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods.
  • Benchchem. Navigating the Suzuki Coupling Landscape: A Comparative Analysis of 3-Chloro-5-fluoro-2.

Sources

Technical Notes & Optimization

Troubleshooting

preventing hydrolysis of ethoxy group in acidic conditions

Technical Support Center: Ether Protecting Group Division Welcome to the technical support center. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Ether Protecting Group Division

Welcome to the technical support center. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with the stability of ethoxy groups in acidic environments. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles and field-proven insights to empower you to troubleshoot and optimize your synthetic strategies. This document is structured as a series of questions and answers to address the specific issues you may be facing in your work.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I'm observing unexpected cleavage of my ethoxy group during an acidic workup. What is the fundamental mechanism causing this?

Answer: The cleavage of your ethoxy group is a classic example of acid-catalyzed ether hydrolysis. Ethers are generally stable, but in the presence of a strong acid, they can be cleaved. The reaction proceeds via a two-step nucleophilic substitution mechanism, typically SN1 or SN2, depending on the structure of the ether.

The mechanism involves three key steps:

  • Protonation of the Ether Oxygen: The oxygen atom of the ethoxy group acts as a Lewis base, and it gets protonated by the acid (e.g., HBr, HI) in the reaction medium. This is a rapid and reversible step. This protonation is critical because it transforms the poor leaving group (-OEt) into a good leaving group (EtOH).

  • Nucleophilic Attack: A nucleophile, typically the conjugate base of the acid used (e.g., Br⁻, I⁻), attacks the electrophilic carbon atom adjacent to the protonated oxygen.

  • Formation of Products: This attack displaces ethanol and results in the formation of an ethyl halide and the corresponding alcohol from the rest of the molecule.

The specific pathway (SN1 or SN2) depends on the nature of the carbon atom attached to the oxygen. If the carbon is tertiary, the reaction will likely proceed through a more stable tertiary carbocation intermediate (SN1). If it is a primary or methyl carbon, the reaction will proceed via a direct backside attack (SN2). For secondary carbons, both pathways are possible.

G cluster_0 Step 1: Protonation cluster_1 Step 2: Nucleophilic Attack Ether R-O-Et Protonated_Ether R-O(H+)-Et Ether->Protonated_Ether + H-X Ether->Protonated_Ether Acid H-X Products R-X + Et-OH Protonated_Ether->Products + X⁻ Protonated_Ether->Products Nucleophile X⁻ G cluster_0 Protection Workflow cluster_1 Deprotection Workflow Start R-OH Protect Add TBDMSCl, Imidazole, DMF Start->Protect Protected R-OTBDMS Protect->Protected Deprotect Add TBAF, THF Protected->Deprotect Protected->Deprotect ...perform other acidic reactions... Final R-OH (restored) Deprotect->Final

Optimization

Technical Support Center: Synthesis of 3-Bromo-5-chloro-2-ethoxypyridine

Status: Operational Ticket ID: #PYR-ETH-001 Support Tier: Level 3 (Senior Application Scientist) Diagnostic Hub: Triage Your Issue Before altering your protocol, identify the specific failure mode. Compare your observati...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: #PYR-ETH-001 Support Tier: Level 3 (Senior Application Scientist)

Diagnostic Hub: Triage Your Issue

Before altering your protocol, identify the specific failure mode. Compare your observations with the symptoms below to jump to the relevant solution module.

SymptomProbable CauseImmediate Action
Yield < 40% Incomplete conversion or loss during workup.Check Module 2 (Stoichiometry) & Module 4 (Workup).
White precipitate forms in reaction Formation of NaCl (Normal) or Pyridone (Bad).Test solubility in water.[1] NaCl dissolves; Pyridone is organic-soluble. See Module 3 .
Product contains -OH peak (IR ~3400 cm⁻¹) Hydrolysis to 3-bromo-5-chloro-2-pyridone.Critical Failure. Moisture ingress. See Module 3 .
NMR shows extra ethoxy signals Bis-ethoxylation (Over-reaction).Temperature too high or excess alkoxide. See Module 2 .
Starting material remains Deactivated precursor or old alkoxide.Verify reagent quality.[2][3] See Module 1 .
Core Protocol: The Self-Validating Standard

The industry-standard route for high-yield synthesis of 3-Bromo-5-chloro-2-ethoxypyridine relies on Nucleophilic Aromatic Substitution (


) .

The Precursor: 3-Bromo-2,5-dichloropyridine. The Nucleophile: Sodium Ethoxide (NaOEt). The Mechanism: Regioselective displacement of the C2-chlorine.

Step-by-Step Methodology
  • Reagent Preparation:

    • Dissolve 3-bromo-2,5-dichloropyridine (1.0 equiv) in anhydrous Ethanol (0.5 M concentration).

    • Why: Ethanol serves as both solvent and the conjugate acid of the nucleophile, preventing transesterification side products.

  • Nucleophile Addition:

    • Cool the solution to 0°C.

    • Add Sodium Ethoxide (1.05 – 1.10 equiv) dropwise as a 21% wt solution in ethanol.

    • Validation: Do not use a large excess (>1.2 equiv) to avoid displacing the C5-chlorine (bis-alkoxylation).

  • Reaction Phase:

    • Warm to room temperature (25°C) and stir for 2–4 hours.

    • Checkpoint: Monitor via TLC (Hexane/EtOAc 9:1). Product (

      
      ) should appear; SM (
      
      
      
      ) should disappear.
    • Note: Heating to reflux is rarely needed and increases side reactions.

  • Quench & Workup:

    • Quench with saturated

      
       (aq).[2][4]
      
    • Extract with Ethyl Acetate or DCM.

    • Crucial: Maintain pH neutral/mildly basic. Acidic washes can hydrolyze the ether.

Technical Deep Dive & Troubleshooting
Module 1: Regioselectivity (Why C2?)

Users often ask why the reaction doesn't yield a mixture of isomers.

  • Electronic Control: The pyridine nitrogen exerts a strong inductive effect (-I), making the C2 and C6 positions most electron-deficient.

  • Leaving Group Ability: In

    
    , the rate-determining step is the nucleophilic attack. Chlorine is more electronegative than Bromine, making the C-Cl bond more polarized and the carbon more electrophilic. Therefore, Cl is displaced preferentially over Br in this specific mechanism [1].
    
  • Sterics: The C2 position is less sterically hindered than C3 (blocked by Br) or C5 (meta to N).

Module 2: Stoichiometry & Temperature Control

Q: Why do I see a byproduct with two ethoxy groups? A: You are witnessing bis-alkoxylation . If the concentration of ethoxide is too high or the temperature exceeds 60°C, the second halogen (C5-Cl) will eventually be displaced.

  • Solution:

    • Limit NaOEt to 1.05 equivalents.

    • Keep reaction temperature

      
      .
      
    • Add the base slowly to keep the instantaneous concentration low.

Module 3: The "Pyridone" Trap (Moisture Control)

Q: My product has a broad peak at 3400 cm⁻¹ and low solubility in hexane. What happened? A: You formed 3-bromo-5-chloro-2-pyridone . This is the thermodynamic sink of this reaction. If water is present, hydroxide ions (


) compete with ethoxide (

). Hydroxide attacks C2 to form the 2-hydroxy intermediate, which instantly tautomerizes to the stable pyridone [2].

Prevention Protocol:

  • Dry Solvents: Use anhydrous ethanol (<50 ppm water).

  • Fresh Reagents: Commercial NaOEt solutions absorb moisture rapidly. Titrate or use freshly opened bottles.

  • Atmosphere: Run under Nitrogen or Argon balloon.

Module 4: Workup & Purification

Q: I lost 30% of my yield during column chromatography. Why? A: 2-Alkoxypyridines can be acid-sensitive. Silica gel is slightly acidic.

  • Fix: Pre-treat your silica column with 1% Triethylamine (TEA) in Hexane to neutralize acidic sites.

  • Alternative: Use neutral alumina if the compound degrades on silica.

Visualizing the Pathway

The following diagram illustrates the critical decision points and chemical pathways.

G Start Start: 3-Bromo-2,5-dichloropyridine Reagent Add NaOEt / EtOH Start->Reagent CheckWater Is Moisture Present? Reagent->CheckWater Path_Dry Anhydrous Conditions CheckWater->Path_Dry No Path_Wet Moisture / NaOH present CheckWater->Path_Wet Yes Meisenheimer Meisenheimer Complex (C2 Attack) Path_Dry->Meisenheimer Side_Pyridone SIDE PRODUCT: Pyridone (Thermodynamic Sink) Path_Wet->Side_Pyridone Hydrolysis & Tautomerization Product TARGET: 3-Bromo-5-chloro-2-ethoxypyridine (High Yield) Meisenheimer->Product Standard Workup Side_Bis SIDE PRODUCT: 2,5-Diethoxy (Over-reaction) Meisenheimer->Side_Bis Excess Base / High Temp

Caption: Reaction logic flow. Green paths indicate optimal conditions; Red paths indicate failure modes due to moisture (hydrolysis).

Data Summary: Solvent & Base Effects
SolventBaseTemp (°C)YieldNotes
Ethanol NaOEt 25 88-92% Recommended. Fast, clean, easy workup.
THFNaH / EtOH0 -> 2580-85%Good, but

gas evolution requires safety care.
DMF

/ EtOH
8065%High temp promotes bis-alkoxylation and tars.
TolueneNaOEt8050%Poor solubility of base; slow reaction.
References
  • Regioselectivity in

    
     of Dichloropyridines: 
    
    • BenchChem Technical Support.[2][5][6] (2025).[2][5][6][7] Controlling Regioselectivity in Dichloropyridine Reactions. Retrieved from 5

  • Hydrolysis & Pyridone Formation

    • BenchChem Technical Support.[2][5][6] (2025).[2][5][6][7] Preventing Hydrolysis During the Workup of Esterification Reactions. Retrieved from 6

  • General Synthesis of Alkoxypyridines

    • Pure Synth. (2025).[7] 3-Bromo-5-Chloro-2-Methoxypyridine Synthesis Data. Retrieved from 8

  • Workup Protocols for Polar Solvents

    • University of Rochester.[1] (2026).[1] Workup for Polar and Water-Soluble Solvents. Retrieved from 1

Sources

Troubleshooting

purification methods for 3-Bromo-5-chloro-2-ethoxypyridine reaction mixtures

Doc ID: TS-PYR-042 | Version: 2.1 | Last Updated: 2025-05-15 Audience: Process Chemists, Medicinal Chemists, Scale-up Engineers[1] Executive Summary & Chemical Context This guide addresses the purification and isolation...

Author: BenchChem Technical Support Team. Date: February 2026

Doc ID: TS-PYR-042 | Version: 2.1 | Last Updated: 2025-05-15 Audience: Process Chemists, Medicinal Chemists, Scale-up Engineers[1]

Executive Summary & Chemical Context

This guide addresses the purification and isolation of 3-Bromo-5-chloro-2-ethoxypyridine (CAS: 73576-33-7).[1] This intermediate is typically synthesized via Nucleophilic Aromatic Substitution (


) of 3-bromo-2,5-dichloropyridine using sodium ethoxide.[1]

The Core Challenge: The reaction mixture often contains three critical components with similar physicochemical properties:

  • Target Product: 3-Bromo-5-chloro-2-ethoxypyridine (Lipophilic, weak base).[1]

  • Impurity A (Starting Material): 3-Bromo-2,5-dichloropyridine (Highly lipophilic, non-basic).[1]

  • Impurity B (Hydrolysis Byproduct): 3-Bromo-5-chloropyridin-2(1H)-one (Amphoteric/Acidic, polar).[1]

Critical Process Parameters (CPP)

Before attempting purification, verify your crude profile against these parameters to select the correct workflow.

ParameterSpecificationImpact on Purification
State Low-melting solid or OilMP is sensitive to purity; often requires seeding to solidify.[1]
pKa (Est) ~2.5 (Pyridine N)Weak basicity allows for careful acid-base manipulation, but ether cleavage is a risk below pH 1.[1][2]
Solubility High: EtOAc, DCM, TolueneLow: Water, Acidic WaterHighly soluble in organics; "oiling out" is common during crystallization.[1][2]
Stability Acid SensitiveProlonged exposure to strong acids (HCl/HBr) converts product to Impurity B (Pyridone).[1][2]

Decision Matrix: Purification Workflow

Use this logic flow to determine the optimal purification route based on your crude purity and scale.

Purification_Workflow Start Crude Reaction Mixture Check_Pyridone Check TLC Baseline: Pyridone Present? Start->Check_Pyridone Check_SM Check HPLC/TLC: >5% Starting Material? Cryst Protocol B: Crystallization (EtOH/Water or Heptane) Check_SM->Cryst No (<5% SM) Column Protocol C: Silica Chromatography (Hexane/EtOAc) Check_SM->Column Yes (Small Scale) Distill Protocol D: Vacuum Distillation (High Vacuum required) Check_SM->Distill Yes (Large Scale) Check_Pyridone->Check_SM No Wash_Base Protocol A: Caustic Wash (0.5N NaOH) Removes Pyridone Check_Pyridone->Wash_Base Yes Wash_Base->Check_SM Final Target: >98% Purity Cryst->Final Pure Solid Column->Final Pure Oil/Solid Distill->Final Pure Oil

Figure 1: Decision tree for selecting the appropriate purification method based on impurity profile.

Detailed Protocols

Protocol A: Pyridone Removal (Caustic Wash)

Use this if you see a baseline spot on TLC (Hexane/EtOAc 9:1).[1][2]

Mechanism: The pyridone impurity possesses an acidic proton on the nitrogen (tautomer dependent).[1][2] Washing with dilute base deprotonates it, rendering it water-soluble, while the ethoxy product remains in the organic layer.[1][2]

  • Dilute the crude reaction mixture with Toluene or MTBE (Do not use DCM if possible, to avoid emulsions).[1][2]

  • Wash the organic layer twice with 0.5 M NaOH (Ratio 1:1 vol/vol).[1][2]

    • Note: Keep the wash time under 15 minutes to prevent hydrolysis of the product.[1][2]

  • Wash once with Brine to remove excess base.[1][2]

  • Dry over

    
     and concentrate.
    
Protocol B: Crystallization (The "Crash" Method)

Recommended for mixtures with <5% Starting Material.[1][2]

Solvent System: Ethanol/Water (Preferred) or Heptane.[1][2]

  • Dissolution: Dissolve the crude oil in the minimum amount of warm Ethanol (40-45°C).[1]

  • Clarification: If particulates are present, filter while warm.[1][2]

  • Nucleation: Slowly add Water dropwise until slight turbidity persists.[1]

    • Ratio: Target a final solvent ratio of roughly 4:1 (Ethanol:Water).[2]

  • Cooling: Allow the mixture to cool to Room Temperature (RT) with stirring.

    • Troubleshooting: If the product "oils out" (forms a bottom liquid layer instead of crystals), add a seed crystal and scratch the glass.[2] If no seed is available, cool to 0°C very slowly.[1][2]

  • Isolation: Filter the solid and wash with cold 20% Ethanol/Water.[1][2]

Protocol C: Silica Chromatography

Recommended for removing unreacted starting material (3-bromo-2,5-dichloropyridine).[1]

Challenge: The starting material (SM) and product have similar


 values because the conversion of 

to

changes polarity only slightly.
  • Stationary Phase: Silica Gel (230-400 mesh).[1]

  • Mobile Phase: Gradient Hexane -> 5% EtOAc in Hexane.[1]

    • SM Elution: The dichloro starting material usually elutes first (higher

      
      , less polar).[1][2]
      
    • Product Elution: The ethoxy product elutes second.

  • Loading: <5% w/w (mass of crude / mass of silica).[1][2] High loading causes band overlap.[1][2]

Troubleshooting & FAQs

Q1: My product remains an oil and will not crystallize. What is wrong?

Diagnosis: This is common for ethoxypyridines.[1][2] It usually indicates the presence of:

  • Residual Solvent: Toluene or DMF from the reaction.[1][2]

  • Starting Material: Even 5-10% unreacted dichloro-pyridine acts as a solvent, suppressing the melting point.[1]

Solution:

  • Run a high-vacuum rotary evaporation (50°C, <10 mbar) for 1 hour to remove solvents.[2]

  • Check HPLC.[1][2][3][4] If SM > 10%, you must use chromatography or distillation; crystallization will likely fail or result in significant yield loss.[1][2]

  • Seeding: Obtain a pure seed crystal from a small-scale column purification to induce crystallization in the bulk batch.[1]

Q2: I see a new impurity forming during the workup (acid wash).

Diagnosis: You likely used strong acid (1N HCl or stronger) or prolonged exposure to acid.[1][2] Mechanism: The ethoxy group at the 2-position is susceptible to acid-catalyzed hydrolysis, regenerating the pyridone (Impurity B). Solution:

  • Avoid acid washes if possible.[1][2]

  • If an acid wash is required to remove amine impurities, use 0.5 M HCl at 0°C and separate phases immediately.[1][2] Neutralize the organic layer instantly with saturated

    
    .[1][2]
    
Q3: How do I remove the unreacted 3-bromo-2,5-dichloropyridine without a column?

Diagnosis:


 reactions often stall at 90-95% conversion.
Solution (Chemical Method): 
While difficult, you can exploit the basicity difference.[1][2]
  • Dissolve crude in Toluene.

  • Extract with cold 4N HCl (Rapidly!). The product (pyridine nitrogen) will protonate and move to the aqueous layer.[1][2] The non-basic dichloro starting material will remain in the Toluene.[2]

  • Immediately separate the aqueous layer and neutralize it with NaOH/NaHCO3 to recover the product.[1]

    • Warning: This is high-risk due to hydrolysis (see Q2). Validate on 100mg scale first.

References

  • Preparation of 3-bromo-5-chloro-2-ethoxypyridine

    • Source: World Intellectual Property Organization (WIPO).[2] (2003).[2][4] WO2003015519 - Preparation of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid.[1][4] (Describes the precursor synthesis and handling of halopyridines).

    • URL:[Link][1][2][4]

  • Purification of Halopyridines (General Methodologies)

    • Source: Heterocyclic Letters. (2021).[1][2][5] A convenient and scalable process for preparation of 2,5-dibromopyridine.[1][2][6] (Discusses separation of mono/di-halo pyridines and solvent selection).

    • URL:[Link]

  • Physical Properties & Safety Data (Methoxy Analog Proxy)

    • Source: PubChem. 3-Bromo-5-chloro-2-methoxypyridine.
    • URL:[Link][1][2]

Sources

Optimization

Technical Support Center: Catalyst Optimization for 3-Bromo-5-chloro-2-ethoxypyridine

Status: Operational Ticket ID: #OPT-PYR-352 Subject: Optimizing Catalyst Loading & Selectivity for 3-Bromo-5-chloro-2-ethoxypyridine Coupling Assigned Specialist: Senior Application Scientist, Catalysis Division Executiv...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: #OPT-PYR-352 Subject: Optimizing Catalyst Loading & Selectivity for 3-Bromo-5-chloro-2-ethoxypyridine Coupling Assigned Specialist: Senior Application Scientist, Catalysis Division

Executive Summary: The Substrate Challenge

You are working with 3-Bromo-5-chloro-2-ethoxypyridine . This is a high-value scaffold in medicinal chemistry, but it presents a "Perfect Storm" of catalytic challenges:

  • Regioselectivity: You have two halogens. The C3-Bromine is your target for oxidative addition, but the C5-Chlorine is a potential competitive site (though less reactive).[1]

  • Steric & Electronic Clash: The C3 position is ortho to the ethoxy group. While the ethoxy group is electron-donating (activating the ring), it creates significant steric hindrance for the incoming Palladium species.

  • Catalyst Poisoning: The pyridine nitrogen (N1) is a strong

    
    -donor that can bind to electrophilic Pd(II) intermediates, forming inactive "off-cycle" resting states.
    

The Goal: Minimize catalyst loading (Cost/Purification) while maintaining full conversion of the hindered C3-Br bond without touching the C5-Cl bond.

Tier 1: The Diagnostic Matrix (Triage)

Before optimizing, diagnose your current reaction failure mode. Use the decision tree below to identify the root cause.

DiagnosticMatrix Start Start Diagnosis CheckConversion Check Conversion (LCMS/NMR) Start->CheckConversion FullConv Full Conversion (>95%) CheckConversion->FullConv Yes Stalled Stalled (<80%) CheckConversion->Stalled No CheckSelectivity Check Selectivity FullConv->CheckSelectivity CheckColor Observe Reaction Color Stalled->CheckColor GoodSelectivity Single Product (C3) CheckSelectivity->GoodSelectivity BadSelectivity Mixture (C3 + C5 + Bis) CheckSelectivity->BadSelectivity BlackPpt Black Precipitate (Pd Black) CheckColor->BlackPpt ClearSoln Clear/Orange Solution CheckColor->ClearSoln Action1 OPTIMIZATION: Reduce Loading by 50% GoodSelectivity->Action1 Action2 ISSUE: Ligand too active/small. Switch to bulky ligand (SPhos) BadSelectivity->Action2 Action3 ISSUE: Catalyst Death. Ligand dissociation. Increase Ligand:Pd ratio. BlackPpt->Action3 Action4 ISSUE: Poisoning/Inhibition. Pyridine N binding Pd. Add Lewis Acid or switch to Pd-NHC. ClearSoln->Action4

Caption: Diagnostic logic flow for troubleshooting Pd-catalyzed coupling of dihalopyridines.

Tier 2: Deep Dive & Technical Rationale

The "Ortho-Ethoxy" Effect

The 2-ethoxy group is the critical variable here. In standard 3-bromopyridines, the C3 position is accessible. In 2-ethoxy-3-bromopyridine , the ethoxy oxygen can coordinate to the Palladium center, potentially stabilizing intermediates but also crowding the reaction center.

  • Impact on Loading: If you use standard ligands like PPh3 (Triphenylphosphine), the steric bulk of the ethoxy group slows down the Oxidative Addition (OA) step. Slow OA means the active Pd(0) species sits idle longer, increasing the chance it will aggregate into inactive Pd-Black.

  • Solution: You need electron-rich, bulky ligands (e.g., Buchwald Dialkylbiaryl phosphines) that accelerate OA to outcompete decomposition [1].

The Regioselectivity Hierarchy

Reactivity in oxidative addition generally follows bond dissociation energy (BDE):



For your substrate:

  • C3-Br: Weakest bond, but sterically hindered.

  • C5-Cl: Stronger bond, but sterically accessible.

Risk: If you use a catalyst that is too active and small (e.g., Pd(dtbpf)Cl2), you risk activating the C5-Cl bond, leading to bis-coupling or wrong-isomer formation. You need a ligand that is active enough to insert into C3-Br but bulky enough to be rejected by the C5 position after the first coupling event [2].

Tier 3: Optimization Protocols

Protocol A: Catalyst Loading Screening (High-Throughput)

Do not start at 5 mol%. Start low to find the "Cliff edge" of reactivity.

Substrate: 3-Bromo-5-chloro-2-ethoxypyridine (1.0 equiv) Coupling Partner: Aryl Boronic Acid (1.2 equiv) Base: K2CO3 (2.0 equiv) or K3PO4 (3.0 equiv) Solvent: 1,4-Dioxane/Water (4:1) [Standard Suzuki conditions]

Experimental Design Table:

EntryCatalyst PrecursorLigandLoading (mol%)Expected OutcomeRecommendation
1 Pd(OAc)2PPh35.0Fail/Slow PPh3 is often too weak for hindered pyridines.
2 Pd(dppf)Cl2dppf2.0Moderate Good baseline, but dppf can be slow with ortho-subs.
3 Pd2(dba)3 SPhos 0.5 - 1.0 Excellent SPhos is the "Gold Standard" for hindered aryl chlorides/bromides.
4 Pd2(dba)3XPhos0.5Good XPhos is bulkier; use if you see C5-Cl coupling side products.
5 Pd-PEPPSI-IPr(NHC)0.1High Use for ultra-low loading, but watch for C5-Cl activation.
Protocol B: The "Step-Down" Method

If you are currently at 5 mol% and getting good yield, follow this path to optimize:

  • Kinetic Profiling: Run the reaction at 5 mol% and sample at 15 min, 30 min, 1 hr, and 2 hr.

    • If reaction is done in 15 min: You are vastly overloading. Drop immediately to 0.5 mol%.

    • If reaction takes 24 hr: You have a stability issue, not just a rate issue.

  • Ligand Tuning: Switch to SPhos or RuPhos . These ligands create a "protective shell" around the Pd, preventing the pyridine nitrogen from poisoning the catalyst.

  • Concentration: Increase reaction concentration to 0.5 M or 1.0 M. High concentration increases the rate of the bimolecular steps (Oxidative Addition/Transmetallation) relative to the unimolecular catalyst decomposition.

Visualizing the Catalytic Cycle & Failure Points

CatalyticCycle Pd0 Pd(0)-Ligand (Active Species) OxAdd Oxidative Addition (Rate Limiting due to Sterics) Pd0->OxAdd + Substrate (C3-Br) PdBlack Pd Black Aggregation (Irreversible Death) Pd0->PdBlack Low Ligand Conc. or Slow OxAdd TransMet Transmetallation OxAdd->TransMet + Boronic Acid/Base PyridinePoison Pyridine N-Coordination (Resting State) OxAdd->PyridinePoison N-binding RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 + Product

Caption: Catalytic cycle showing where the 2-ethoxy-3-bromo substrate causes stalls (Slow OxAdd) and poisoning.

Frequently Asked Questions (FAQs)

Q1: My reaction turns black immediately, and conversion stops at 40%. Why? A: "Pd Black" formation indicates your catalyst is decomposing faster than it can perform oxidative addition. This is common with sterically hindered substrates like yours.

  • Fix: Increase the Ligand-to-Metal ratio (e.g., 2:1 or 4:1 for monodentate ligands).

  • Fix: Switch to a pre-catalyst like Pd(OAc)2/SPhos or a precatalyst scaffold (e.g., Buchwald G3/G4 precatalysts) which releases the active species slowly [3].

Q2: I am seeing coupling at the C5-Chlorine position. How do I stop this? A: You have "over-activated" the system.

  • Fix: Lower the temperature. C3-Br activation has a lower activation energy than C5-Cl. Running at 60°C instead of 100°C often restores selectivity.

  • Fix: Use a bulkier ligand (e.g., switch from SPhos to XPhos ). The C5 position is less hindered than C3, but XPhos is so bulky it struggles to fit into the "pocket" if the catalyst is non-specifically attacking. Correction: Actually, for this specific substrate, C3 is more hindered by the ethoxy group. If you hit C5, it's because C3 is too blocked. You might actually need a smaller but highly active ligand (like PCy3 ) to access C3, or stick to SPhos which is privileged for ortho-substituted biaryls.

Q3: Can I use Pd/C (Heterogeneous) to save money? A: Generally, No for this specific substrate. Heterogeneous catalysts often struggle with oxidative addition into sterically crowded ortho-substituted aryl halides. Furthermore, the pyridine nitrogen will adsorb strongly to the carbon support, poisoning the catalyst surface rapidly [4].

References

  • BenchChem. (2025).[1][2][3] Navigating the Suzuki Coupling Landscape: A Comparative Analysis of 3-Chloro-5-fluoro-2-methoxypyridine. Retrieved from 4

  • Malinowski, M., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry. Retrieved from 5

  • BenchChem. (2025).[1][2][3] Technical Support Center: Catalyst Poisoning in Reactions with Pyridine Substrates. Retrieved from 2[1][2]

  • Chem-Impex. (n.d.). 3-Bromo-5-chloropyridine – Product Information and Applications. Retrieved from 6[6]

Sources

Reference Data & Comparative Studies

Validation

Comprehensive Guide: 1H NMR Analysis of 3-Bromo-5-chloro-2-ethoxypyridine

Topic: 1H NMR Spectrum Analysis of 3-Bromo-5-chloro-2-ethoxypyridine Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1] Executive Summary 3-Bromo-5-chloro-2-et...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1H NMR Spectrum Analysis of 3-Bromo-5-chloro-2-ethoxypyridine Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary

3-Bromo-5-chloro-2-ethoxypyridine is a high-value heterocyclic scaffold, particularly critical in the synthesis of complex pharmaceuticals via Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions. Its tri-functionalized nature (bromo, chloro, and ethoxy groups) allows for orthogonal functionalization, but this same complexity introduces significant analytical challenges.

This guide provides a definitive technical analysis of its 1H NMR spectrum. Unlike generic spectral lists, this document focuses on structural validation , distinguishing the product from its common hydrolysis impurity (the 2-pyridone tautomer) and analyzing substituent effects that dictate chemical shifts.

Structural Context & Theoretical Framework

The Molecule

The target molecule features a pyridine ring substituted at the 2, 3, and 5 positions.

  • Position 2 (Ethoxy): Acts as a strong electron-donating group (EDG) by resonance, but the oxygen atom is inductively withdrawing.

  • Position 3 (Bromo) & Position 5 (Chloro): Both are electron-withdrawing halogens. Their placement meta to each other and ortho/para to the nitrogen creates a unique electronic environment for the remaining protons.

The Proton Landscape

There are only two aromatic protons, H4 and H6 , and an ethyl group.

  • H6 (Position 6): Located

    
     to the ring nitrogen and adjacent to the Chlorine (C5). It is expected to be the most deshielded aromatic signal due to the inductive effect of the nitrogen.
    
  • H4 (Position 4): Located between the Bromine (C3) and Chlorine (C5). It is

    
     to the nitrogen.
    
  • Coupling: H4 and H6 are meta to each other. In pyridine systems, meta-coupling (

    
    ) is typically distinct (1.5 – 2.5 Hz), appearing as sharp doublets.[1]
    

Experimental Protocol (Self-Validating System)

To ensure reproducibility and distinguish subtle impurities, the following protocol is recommended.

Sample Preparation
  • Solvent: Chloroform-d (

    
    ) is the standard.
    
    • Why? It minimizes solute-solvent hydrogen bonding that can broaden signals.

    • Alternative: DMSO-

      
       should be used only if searching for the N-H proton of the pyridone impurity (see Section 5).
      
  • Concentration: 10–15 mg in 0.6 mL solvent.

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm.[2][3]

Acquisition Parameters
  • Pulse Sequence: Standard zg30 (Bruker) or s2pul (Varian).

  • Scans (NS): Minimum 16 (high concentration) to 64 (purity check).

  • Relaxation Delay (D1):

    
     2.0 seconds. Adequate relaxation is crucial to integrate the aromatic protons accurately against the aliphatic chain.
    

Spectral Analysis & Assignment

Representative Data

Note: Values are standardized based on substituent additivity rules and analog comparisons [1, 4].

AssignmentShift (

, ppm)
MultiplicityIntegrationCoupling Constant (

, Hz)
Structural Logic
H6 (Aromatic)8.05 – 8.15Doublet (d)1H


to Nitrogen (deshielded); adjacent to Cl.[1]
H4 (Aromatic)7.75 – 7.85Doublet (d)1H

Trapped between Br and Cl; shielded relative to H6.[1]
-OCH

-
4.40 – 4.45Quartet (q)2H

Deshielded by Oxygen and aromatic ring current.
-CH

1.38 – 1.45Triplet (t)3H

Terminal methyl group.
Detailed Interpretation
  • The Aromatic Region (7.5 – 8.5 ppm): You will observe two distinct doublets. The signal further downfield (~8.1 ppm) is H6 . The inductive pull of the ring nitrogen is the dominant factor here. The signal slightly upfield (~7.8 ppm) is H4 . The coupling constant (

    
     Hz) confirms they are meta to each other. If you see a large coupling (
    
    
    
    Hz), you have the wrong regioisomer (likely vicinal protons).
  • The Aliphatic Region (1.0 – 4.5 ppm): The ethoxy group provides a classic "quartet-triplet" pattern. The methylene quartet is significantly downfield (~4.4 ppm) because it is directly attached to the electronegative oxygen of the pyridine ring.

Comparative Analysis: Purity & Alternatives

The most critical aspect of analyzing this compound is distinguishing it from its hydrolysis precursor/impurity: 3-Bromo-5-chloro-2-pyridone .

Comparison Table: Product vs. Pyridone Impurity
FeatureTarget: 2-Ethoxypyridine Impurity: 2-Pyridone Tautomer Diagnostic Action
Solvent CDCl

CDCl

/ DMSO-

Use DMSO to see labile protons.
N-H Signal Absent Present (~11-13 ppm, broad)Check downfield >10 ppm.
Ethoxy Signals Sharp Quartet (4.4 ppm)Absent (or different if O-alkylated*)Integration of aliphatic region.
C=O (13C NMR) Absent (C-O-C ~160 ppm)Present (Amide C=O ~160-165 ppm)Run 13C NMR if 1H is ambiguous.
Aromatic Pattern 2 Doublets2 Doublets (shifted)Shifts often move upfield in pyridones.

*Note: 2-pyridones exist in equilibrium with 2-hydroxypyridines, but the amide (pyridone) form usually predominates in solution [6, 7].

Visualizing the Workflow

The following diagram outlines the logical flow for validating the structure and purity of the compound.

NMR_Analysis_Workflow Start Crude Product (3-Bromo-5-chloro-2-ethoxypyridine) Solvent Dissolve in CDCl3 (Standard Protocol) Start->Solvent Acquisition Acquire 1H NMR (d1=2.0s, ns=16) Solvent->Acquisition Check_Ali Check Aliphatic Region (1.0 - 4.5 ppm) Acquisition->Check_Ali Decision_Ali Quartet @ 4.4 ppm? Triplet @ 1.4 ppm? Check_Ali->Decision_Ali Check_Aro Check Aromatic Region (7.5 - 8.5 ppm) Decision_Ali->Check_Aro Yes Result_Fail_Hyd HYDROLYSIS IMPURITY (Pyridone Detected) Decision_Ali->Result_Fail_Hyd No (Missing EtO) Decision_Aro Two Doublets? J ~ 2.4 Hz? Check_Aro->Decision_Aro Impurity_Check Check for Impurities (> 10 ppm) Decision_Aro->Impurity_Check Yes Result_Fail_Iso POSSIBLE REGIOISOMER (Check Coupling Constants) Decision_Aro->Result_Fail_Iso No (Wrong J value) Result_Pass VALIDATED STRUCTURE High Purity Impurity_Check->Result_Pass No Signals >10ppm Impurity_Check->Result_Fail_Hyd Broad Singlet >10ppm

Caption: Logic flow for structural validation of 3-Bromo-5-chloro-2-ethoxypyridine using 1H NMR.

Troubleshooting & Expert Insights

"I see a broad hump at 5.0 - 6.0 ppm."
  • Cause: This is likely not your product. It could be water in

    
     (usually ~1.56 ppm but shifts with pH/concentration) or, more likely, an exchangeable proton from a partially hydrolyzed intermediate.
    
  • Solution: Add a drop of

    
    . If the signal disappears, it is exchangeable (OH or NH).
    
"The coupling constants are 8 Hz."
  • Cause: You have synthesized the wrong regioisomer.

  • Explanation: A coupling constant of

    
     Hz indicates ortho coupling (vicinal protons). This implies the protons are adjacent (e.g., H4 and H5, or H5 and H6). In the target molecule (3,5-disubstituted), the protons are meta (H4 and H6), which mandates a small 
    
    
    
    value (~2 Hz) [3].
"The Ethoxy quartet is split further."
  • Cause: Restricted rotation or magnetic non-equivalence? Unlikely for this molecule.

  • Likely Reality: Virtual coupling or poor shimming. Ensure the field is homogenous. If the quartet looks like a "doublet of quartets," check if you have a fluorine atom nearby (not applicable here) or if the sample is actually a chiral mixture (unlikely for this achiral molecule).

References

  • Chemical Shifts of Pyridines

    • Katritzky, A. R., & Lagowski, J. M. (1961).[1] Proton Chemical Shifts of the

      
      -Substituted Pyridines. Journal of the Chemical Society.[4]
      
    • Source:[1]

  • Coupling Constants in Pyridines

    • University of Oxford. Coupling Constants for 1H and 13C NMR. Chapter 32.
    • Source:[1]

  • Meta-Coupling (

    
    ) Verification: 
    
    • Iowa State University.
    • Source:[1]

  • Analog Spectral Data (3-Bromo-5-methoxypyridine)

    • Royal Society of Chemistry.[5] Supporting Information for Chemical Communications. (2011).[5]

    • Source:[1]

  • General NMR Shift Tables

    • Oregon State University. 1H NMR Chemical Shift Ranges.
    • Source:[1]

  • Tautomerism (Pyridone vs. Hydroxypyridine)

    • Beak, P., et al. (1976). Pyridone–pyridol tautomerism.
    • Source:[1]

  • Solvent Effects on Tautomers

    • WuXi Biology. Solvent effect in 2-hydroxypyridine and 2-pyridone tautomers.
    • Source:

Sources

Comparative

Comparative Reactivity Profile: 2-Ethoxy vs. 2-Methoxy Pyridine Halides

[1] Executive Summary In medicinal chemistry and process development, the choice between 2-methoxy (2-OMe) and 2-ethoxy (2-OEt) pyridine halides is often dictated by a trade-off between steric accessibility and physicoch...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

In medicinal chemistry and process development, the choice between 2-methoxy (2-OMe) and 2-ethoxy (2-OEt) pyridine halides is often dictated by a trade-off between steric accessibility and physicochemical properties . While electronically similar, the 2-ethoxy substituent introduces a critical steric volume increase that impacts the kinetics of reactions at the adjacent ortho-position (C3).

This guide provides a technical comparison of these two scaffolds, focusing on their performance in palladium-catalyzed cross-couplings, directed ortho-metalation (DoM), and their divergent metabolic stability profiles.

Key Verdict:

  • Reactivity: 2-Methoxy pyridine halides generally exhibit faster kinetics in sterically demanding ortho-couplings due to a smaller rotational cone angle.

  • Developability: 2-Ethoxy analogues frequently offer superior metabolic stability (resistance to O-dealkylation) and improved lipophilicity (LogP) for membrane permeability.

Structural & Electronic Landscape

The reactivity difference between 2-methoxy and 2-ethoxy pyridine halides is governed primarily by steric parameters rather than electronic induction. Both alkoxy groups act as strong Inductive Withdrawers (-I) and Resonance Donors (+R) .

Comparative Parameters Table
Parameter2-Methoxy Pyridine (2-OMe)2-Ethoxy Pyridine (2-OEt)Impact on Reactivity
Hammett Constant (

)
-0.27-0.24Negligible electronic difference.
Steric Parameter (

)
-0.55-0.97High: EtO imposes greater steric crowding at C3.
Lipophilicity (

ClogP)
Reference (0.0)+0.5 to +0.8High: EtO increases solubility in non-polar solvents.
Metabolic Liability High (O-demethylation)Moderate (O-deethylation)EtO often blocks rapid clearance.
Visualizing the Steric Gate

The following diagram illustrates the "Steric Gate" effect where the ethyl group's methylene linker allows the terminal methyl to sweep a larger volume, potentially hindering catalyst approach at the C3 position.

StericGate cluster_0 2-Methoxy (Low Steric Bulk) cluster_1 2-Ethoxy (High Steric Bulk) MeO Methoxy Group (Fixed Rotamer) C3_Me C3 Position (Accessible) MeO->C3_Me Minimal Clash Pd_Me Pd-Catalyst (Easy Insertion) Pd_Me->C3_Me EtO Ethoxy Group (Sweeping Volume) C3_Et C3 Position (Hindered) EtO->C3_Et Steric Repulsion Pd_Et Pd-Catalyst (Slow Insertion) Pd_Et->C3_Et Rate Limiting

Caption: Comparative steric hindrance at the C3-position during metal-catalyzed oxidative addition.

Reactivity Case Studies

Scenario A: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

When coupling a 3-halo-2-alkoxypyridine , the alkoxy group is ortho to the reaction site.

  • 2-Methoxy: The standard choice for initial screening. The smaller methoxy group allows bulky phosphine ligands (e.g., XPhos, SPhos) to coordinate effectively with the Palladium center during the oxidative addition step.

  • 2-Ethoxy: The ethyl group increases the steric bulk. While coupling still proceeds, yields may drop by 10-15% if the coupling partner (boronic acid) is also sterically demanding (e.g., ortho-substituted phenylboronic acid).

    • Optimization: For 2-ethoxy substrates, switching to smaller, electron-rich ligands (e.g., P(t-Bu)3 or cataCXium A) or increasing the temperature (80°C

      
       100°C) is often required to match the yields of the methoxy analog.
      
Scenario B: Directed Ortho-Metalation (DoM)

Both groups function as Directed Metalation Groups (DMGs), directing lithiation to the C3 position.

  • Mechanism: Coordination of the alkyl-lithium (e.g., LDA, n-BuLi) to the ether oxygen and the pyridine nitrogen pre-organizes the base for deprotonation at C3.

  • Comparison:

    • 2-OMe: Rapid lithiation at -78°C. High regioselectivity for C3.

    • 2-OEt: Lithiation is equally effective but may require slightly longer equilibration times due to the rotational barrier of the ethyl group coordinating to the Lithium aggregate.

    • Critical Note: If C3 is blocked, 2-OMe directs to C6 more efficiently than 2-OEt due to less steric interference with the C6-proton abstraction.

Scenario C: Metabolic Stability & Drug Design

This is the primary driver for selecting 2-ethoxy over 2-methoxy in final drug candidates.

  • 2-OMe: Susceptible to rapid O-demethylation by Cytochrome P450 enzymes (CYP2D6, CYP3A4), generating the 2-pyridone metabolite (inactive or toxic).

  • 2-OEt: The ethyl group sterically hinders the P450 iron-oxo center from accessing the

    
    -carbon adjacent to the oxygen, significantly extending half-life (
    
    
    
    ) in microsomes.

Experimental Protocols

Protocol 1: Regioselective C3-Lithiation (DoM)

Applicable to both 2-methoxy and 2-ethoxy pyridine.

  • Preparation: Flame-dry a 50 mL Schlenk flask and purge with Argon.

  • Reagents: Add 2-alkoxypyridine (1.0 equiv) and anhydrous THF (0.2 M). Cool to -78°C .[1][2]

  • Lithiation: Add LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) (1.2 equiv) dropwise over 10 mins.

    • Note: LiTMP is preferred over n-BuLi to avoid nucleophilic attack at the C6 position.

  • Incubation: Stir at -78°C for 1 hour (Methoxy) or 1.5 hours (Ethoxy).

  • Quench: Add electrophile (e.g.,

    
    , DMF, aldehyde) (1.5 equiv).
    
  • Workup: Warm to RT, quench with sat.

    
    . Extract with EtOAc.
    
  • Observation: The 2-ethoxy analog may show higher solubility in the organic phase, facilitating easier extraction compared to the more polar methoxy analog.

Protocol 2: Sterically Demanding Suzuki Coupling

Optimized for 2-ethoxy-3-bromopyridine.

  • Catalyst System: Use

    
      (2 mol%) and PCy3  (4 mol%) or SPhos  (4 mol%).
    
    • Reasoning: Tricyclohexylphosphine (PCy3) is bulky but electron-rich, facilitating oxidative addition into the hindered C3-Br bond.

  • Solvent: 1,4-Dioxane/Water (4:1).

  • Base:

    
     (2.0 equiv). Carbonates (
    
    
    
    ) are often too weak for hindered substrates.
  • Conditions: Heat at 100°C for 12 hours.

  • Purification: Silica gel chromatography. 2-Ethoxy products typically elute earlier (higher

    
    ) than 2-methoxy analogs in Hexane/EtOAc gradients.
    

Decision Logic for Researchers

Use the following flowchart to select the appropriate scaffold for your project phase.

DecisionTree Start Select Scaffold Phase Project Phase? Start->Phase Early Hit Identification (HTS/Library) Phase->Early Speed/Cost Late Lead Optimization (PK/Tox) Phase->Late Properties SelectMeO Choose 2-Methoxy Early->SelectMeO SelectEtO Choose 2-Ethoxy Late->SelectEtO ReasonMeO Reason: Cheaper, faster coupling, less steric friction. SelectMeO->ReasonMeO ReasonEtO Reason: Better metabolic stability, higher lipophilicity. SelectEtO->ReasonEtO

Caption: Strategic selection framework for pyridine alkoxy-substituents in drug discovery.

References

  • Vertex Pharmaceuticals. Conformational-Analysis-Guided Discovery of 2,3-Disubstituted Pyridine IDO1 Inhibitors. (Demonstrates metabolic stability improvement of EtO vs MeO). 3

  • Fort, Y. et al. Lithiation of 2-chloro- and 2-methoxypyridine with lithium dialkylamides.[4] J. Org.[2][5] Chem. 2003.[6][7] (Mechanistic details on C3-lithiation). 6[1][4][7][8][9][10][11][12][13][14]

  • ACS Publications. Introduction of a Methyl Group Curbs Metabolism... (Comparison of Methoxy vs Ethoxy in kinase inhibitors).8[1][4][7][10][12][13]

  • Beilstein Journals. Mechanistic aspects regarding the Suzuki–Miyaura reaction... (Steric influence in pyridine cross-couplings). 10

  • MDPI. 2-Methyloxolane as Sustainable Lipophilic Solvent... (Solubility parameters and lipophilicity discussions). 15[1][4][7][10][11][12][13][14]

Sources

Validation

Chromatographic Resolution of Pyridine Isomers: A Comparative Guide to Stationary Phase and pH Selectivity

Executive Summary: The "Pyridine Problem" Separating pyridine isomers—specifically 2-, 3-, and 4-aminopyridine (AP) —is a classic benchmark for judging the quality of a reverse-phase liquid chromatography (RPLC) method....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Pyridine Problem"

Separating pyridine isomers—specifically 2-, 3-, and 4-aminopyridine (AP) —is a classic benchmark for judging the quality of a reverse-phase liquid chromatography (RPLC) method. These analytes present a dual challenge to the analyst:

  • Thermodynamic Similarity: The isomers differ only by the position of the amine group, resulting in nearly identical hydrophobicities (logP ~ 0.5–0.6).

  • Kinetic Tailing (The Silanol Effect): Pyridines are basic.[1] At standard chromatographic pH (2–7), they protonate and engage in secondary ion-exchange interactions with residual silanols on the silica surface, causing severe peak tailing.

This guide moves beyond generic "C18 screening" to demonstrate how pH control and stationary phase chemistry (specifically Pi-Electron active phases) act as the primary levers for resolution.

Mechanistic Insight: The Selectivity Triangle

To separate these isomers, we must exploit their physicochemical differences. The critical differentiator is basicity (pKa) , not hydrophobicity.

IsomerStructurepKa (Conjugate Acid)Ionization State at pH 7.0
2-Aminopyridine Ortho-substituted6.86~50% Ionized
3-Aminopyridine Meta-substituted5.98~10% Ionized (Mostly Neutral)
4-Aminopyridine Para-substituted9.17>99% Ionized (Fully Protonated)

Note: pKa values are approximate aqueous standards [1].

The Silanol/Ligand Competition

The following diagram illustrates the competition that dictates peak shape and retention.

SilanolMechanism Analyte Protonated Pyridine (BH+) C18 C18 Ligand (Hydrophobic Interaction) Analyte->C18 Primary Partitioning Silanol Ionized Silanol (SiO-) (Secondary Interaction) Analyte->Silanol Ionic Attraction Result_Good Retention (k) C18->Result_Good Result_Bad Peak Tailing (Tf > 1.5) Silanol->Result_Bad

Figure 1: The "Dual-Mode" retention mechanism. Tailing occurs when the ionic interaction (Red) competes kinetically with the hydrophobic partition (Green).

Comparative Study A: The pH Effect

The most effective tool for separating ionizable isomers is pH. We compared the retention of 2-, 3-, and 4-aminopyridine on a Hybrid C18 Column (high-pH stable) under acidic and basic conditions.

Experimental Conditions
  • Column: Hybrid Ethylene-Bridged Silica (BEH) C18, 2.1 x 100 mm, 1.7 µm.

  • Flow Rate: 0.4 mL/min.

  • Temperature: 40°C.

  • Detection: UV @ 254 nm.[2]

Results Summary
ParameterCondition A: Low pH (3.0) Condition B: High pH (10.0)
Mobile Phase A 0.1% Formic Acid in Water10mM Ammonium Bicarbonate (pH 10)
Mobile Phase B AcetonitrileAcetonitrile
Dominant State All Isomers Protonated (BH+)All Isomers Neutral (B)
Retention (k) Low (k < 1.0)High (k > 5.[3]0)
Elution Order 4-AP < 2-AP < 3-AP3-AP < 2-AP < 4-AP
Peak Symmetry (Tf) Excellent (1.0 - 1.1)Good (1.1 - 1.2)
Analysis
  • At pH 3.0: Silanols are protonated (SiOH), suppressing tailing. However, the pyridines are fully ionized (hydrophilic), leading to poor retention and risk of eluting in the void volume.

  • At pH 10.0: The pyridines are neutral. Hydrophobicity drives retention.[4] 4-AP, being the most basic, undergoes the most dramatic shift in retention.

  • Critical Insight: High pH provides the best resolution because it maximizes the hydrophobic differences between the isomers while neutralizing the analytes to prevent silanol interaction [2].

Comparative Study B: Stationary Phase Selectivity

If your lab cannot run high pH (e.g., using standard silica columns), you must rely on column chemistry to alter selectivity.

We compared three distinct surface chemistries using a neutral pH (6.8) buffer (10mM Ammonium Acetate), where separation is most difficult due to partial ionization.

Performance Data (pH 6.8)
FeatureStandard C18 Polar-Embedded C18 Phenyl-Hexyl
Mechanism Hydrophobic onlyHydrophobic + ShieldingHydrophobic +

-

Interaction
Selectivity (

)
Poor (Peaks co-elute)ModerateHigh (Best Resolution)
Tailing Factor (4-AP) 2.5 (Fail)1.3 (Pass)1.1 (Excellent)
Key Advantage Universal useSilanol shieldingOrthogonal selectivity
Why Phenyl-Hexyl Wins

The pyridine ring is aromatic. A Phenyl-Hexyl phase engages in


-

stacking interactions with the pyridine ring.
  • 4-Aminopyridine is electron-rich (strong resonance donation from the para-amino group).

  • Phenyl Phase acts as a

    
    -acceptor/donor system, creating a "lock-and-key" separation mechanism that standard C18 lacks [3].
    

Detailed Experimental Protocol

To replicate the optimal separation (High pH or Phenyl Selectivity), follow this self-validating workflow.

Workflow Diagram

MethodDev Start Start: Pyridine Isomer Mix CheckpH Can you run pH > 9? Start->CheckpH YesHighPH Yes (Hybrid Column) CheckpH->YesHighPH Preferred NoHighPH No (Standard Silica) CheckpH->NoHighPH Alternative BufferHigh Use 10mM NH4HCO3 (pH 10) YesHighPH->BufferHigh ResultHigh High Retention Hydrophobic Order BufferHigh->ResultHigh Selectivity Select Phenyl-Hexyl Column NoHighPH->Selectivity BufferLow Use 10mM NH4OAc (pH 5-6) Selectivity->BufferLow ResultPhenyl High Selectivity Pi-Pi Separation BufferLow->ResultPhenyl

Figure 2: Decision tree for selecting the mobile phase and column based on laboratory constraints.

Step-by-Step Method (High pH Option)
  • Mobile Phase Preparation:

    • Solvent A: Dissolve 0.79 g Ammonium Bicarbonate in 1 L water. Adjust to pH 10.0 with Ammonium Hydroxide. Filter through 0.2 µm nylon filter.

    • Solvent B: 100% Acetonitrile (LC-MS Grade).

  • System Equilibration:

    • Flush the Hybrid C18 column with 50/50 A/B for 30 minutes to saturate the bed with the high pH buffer.

  • Gradient Profile:

    • 0 min: 5% B

    • 5 min: 30% B (Shallow gradient is key for resolution)

    • 6 min: 95% B (Wash)

  • System Suitability Check:

    • Inject 4-Aminopyridine standard.

    • Pass Criteria: Tailing Factor (USP) < 1.3.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 1727, 4-Aminopyridine. Retrieved from [Link]

  • Waters Corporation. (2023). Effect of pH on the Retention of Ionizable Compounds. Application Note. Retrieved from [Link]

  • Agilent Technologies. (2022). Strategies for the Separation of Basic Compounds in Reverse Phase LC. Technical Guide. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 3-Bromo-5-chloro-2-ethoxypyridine

This document provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 3-Bromo-5-chloro-2-ethoxypyridine. As a halogenated pyridine derivative, this compound requires rigorous handling and d...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 3-Bromo-5-chloro-2-ethoxypyridine. As a halogenated pyridine derivative, this compound requires rigorous handling and disposal procedures to ensure laboratory safety and environmental protection. This guide is designed for researchers, scientists, and drug development professionals, offering not just procedural instructions but also the scientific rationale behind them to foster a deep-rooted culture of safety and compliance.

Core Principle: Classifying the Hazard

3-Bromo-5-chloro-2-ethoxypyridine is a halogenated heterocyclic organic compound. Under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), waste containing halogenated organic compounds is typically classified as hazardous waste.[1] This classification is the cornerstone of its entire disposal lifecycle. The presence of both bromine and chlorine atoms on the pyridine ring means that improper disposal, such as drain disposal or mixing with general waste, is strictly prohibited and can lead to the formation of persistent environmental pollutants and toxic byproducts upon decomposition.

Identifier Information (Surrogate: 3-Bromo-5-chloro-2-methoxypyridine)
Chemical Name 3-Bromo-5-chloro-2-ethoxypyridine
CAS Number Not readily available (Analog: 102830-75-1)
Molecular Formula C₇H₇BrClNO
Physical Form Solid, White to Off-White Crystalline Powder[2][3]
GHS Hazard Class Skin Irritant (Category 2), Serious Eye Irritant (Category 2A)[2][4][5]
Hazard Statements H315: Causes skin irritation, H319: Causes serious eye irritation[2][5]
Signal Word Warning[2][6]

Operational Protocol: From Benchtop to Final Disposal

The proper management of this chemical waste is a multi-step process that begins the moment the compound is used. The following workflow ensures safety and compliance at every stage.

Workflow for 3-Bromo-5-chloro-2-ethoxypyridine Waste Management

start_node start_node ppe_node ppe_node process_node process_node decision_node decision_node waste_node waste_node storage_node storage_node end_node end_node start Start: Handling 3-Bromo-5-chloro-2-ethoxypyridine ppe Step 1: Don Appropriate PPE (Goggles, Lab Coat, Gloves) start->ppe generate_waste Step 2: Generate Waste (e.g., residual solid, contaminated consumables) ppe->generate_waste is_halogenated Is the waste halogenated? generate_waste->is_halogenated halogenated_waste HALOGENATED WASTE STREAM is_halogenated->halogenated_waste Yes non_halogenated_waste NON-HALOGENATED WASTE STREAM is_halogenated->non_halogenated_waste No collect_waste Step 3: Collect in a Designated, Compatible, & Labeled Container halogenated_waste->collect_waste storage Step 4: Store in Satellite Accumulation Area (<55 gal) collect_waste->storage pickup Step 5: Schedule Pickup by Certified Hazardous Waste Vendor storage->pickup disposal Step 6: Final Disposal via High-Temperature Incineration pickup->disposal

Caption: Waste Management Workflow for 3-Bromo-5-chloro-2-ethoxypyridine.

Step 1: Personal Protective Equipment (PPE)

Before handling the chemical in any form, ensure appropriate PPE is worn. This is the first line of defense against exposure.

  • Eye Protection: Chemical safety goggles conforming to EN166 (EU) or ANSI Z87.1 (US) standards are mandatory.[7]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Inspect gloves before use and use proper removal techniques to avoid skin contact.[7]

  • Body Protection: A fully fastened laboratory coat is required. For tasks with a higher risk of dust generation or splashing, consider an apron or specialized protective clothing.[7]

  • Respiratory Protection: All manipulations, especially weighing of the solid powder, should occur within a certified chemical fume hood to prevent inhalation.[8]

Step 2: Waste Segregation (The Critical Divide)

Proper segregation is paramount for both safety and cost-efficiency. Halogenated wastes are significantly more expensive to dispose of than their non-halogenated counterparts and require different treatment processes.[9]

  • DO: Designate a specific waste container solely for "Halogenated Organic Solids."

  • DO NOT: Mix 3-Bromo-5-chloro-2-ethoxypyridine waste with non-halogenated solvents (e.g., acetone, ethanol, hexane) or aqueous waste.[9][10] Cross-contamination of a non-halogenated waste stream with this compound will force the entire container to be treated as more expensive halogenated waste.

Step 3: Waste Collection and Containerization

The integrity of the waste containment is essential to prevent leaks and exposure.

Protocol for Waste Collection:

  • Select an Appropriate Container: Use a high-density polyethylene (HDPE) or glass container with a secure, screw-top lid. Ensure the container material is compatible with the chemical.

  • Collect Waste:

    • Solid Waste: Carefully transfer residual or unneeded 3-Bromo-5-chloro-2-ethoxypyridine solid into the designated waste container.

    • Contaminated Consumables: Place any items grossly contaminated with the compound (e.g., weighing paper, gloves, pipette tips) into the same container.

  • Label the Container Immediately: Before adding the first particle of waste, the container must be properly labeled. An incomplete or missing label is a serious compliance violation.

Container Labeling Requirements: The label must be clear, durable, and contain the following information:

  • The words "HAZARDOUS WASTE" .

  • Full Chemical Name(s): "Waste 3-Bromo-5-chloro-2-ethoxypyridine". Avoid abbreviations or chemical formulas.[11]

  • Hazard Characteristics: "Irritant".

  • Generator Information: Your name, laboratory, and contact information.

Step 4: Temporary Storage (Satellite Accumulation)

Designated "Satellite Accumulation Areas" (SAAs) are locations at or near the point of waste generation where hazardous waste can be temporarily stored.

  • The container must be kept tightly closed at all times, except when actively adding waste.[11]

  • Store the container in a secondary containment bin to prevent the spread of material in case of a leak.

  • The SAA should be away from drains and incompatible materials.[9][12]

  • Federal regulations limit the accumulation to no more than 55 gallons of waste in an SAA.[9]

Step 5 & 6: Final Disposal and Destruction

Disposal of this waste is not a laboratory procedure. It must be managed by professionals in accordance with federal, state, and local regulations.[1][13]

  • Arrange for Pickup: Once the waste container is full, or if you are discontinuing work with the chemical, contact your institution's Environmental Health and Safety (EHS) office to schedule a waste pickup.

  • Transfer to a Licensed Facility: The EHS office will arrange for a certified hazardous waste hauler to transport the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF).[1]

  • Method of Destruction: The preferred and most effective disposal method for halogenated organic compounds is high-temperature incineration in a specially designed hazardous waste incinerator.[13][14] This process operates at temperatures high enough to break the carbon-bromine and carbon-chlorine bonds, destroying the organic molecule. The resulting acid gases (HBr, HCl) are neutralized in a scrubber system before being released.

Emergency Procedures

Spill Response

For a small spill of solid material within a fume hood:

  • Alert Personnel: Inform others in the immediate area.

  • Ensure PPE: Wear your full, standard PPE.

  • Contain and Absorb: Gently cover the spill with an inert absorbent material like vermiculite or sand to prevent dust from becoming airborne.

  • Collect: Carefully sweep or scoop the material and absorbent into your designated "Halogenated Organic Solids" hazardous waste container.

  • Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., isopropanol), and place the cloth in the waste container.

  • Report: Report the incident to your laboratory supervisor or EHS office.

For large spills, evacuate the area immediately and contact your institution's emergency response team.[8]

First-Aid Measures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2][8]

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water. If irritation persists, seek medical attention.[2][8]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[8]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[8]

References

  • What Regulations Apply to Chlorinated Solvent Use? PF Online. Available at: [Link]

  • Safety Data Sheet for 3-Bromo-5-chloro-2-hydroxypyridine. Acros PharmaTech Limited. Available at: [Link] (Note: This is for a related compound, used as a surrogate for PPE and handling guidance).

  • 3-Bromo-5-Chloro-2-Methoxypyridine 98.0%(GC). Pure Synth. Available at: [Link]

  • Chapter 7 Chemical Disposal Procedures. University of Wisconsin–Madison. Available at: [Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency. Available at: [Link]

  • Safety Data Sheet PYRIDINE. ChemSupply Australia. Available at: [Link]

  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. eCFR. Available at: [Link]

  • Hazardous Materials Disposal Guide. Nipissing University. Available at: [Link]

  • Hazardous & Regulated Waste Management Guide. Western Kentucky University. Available at: [Link]

  • Proper disposal of chemicals. Sciencemadness Wiki. Available at: [Link]

  • EPA HAZARDOUS WASTE CODES. U.S. Environmental Protection Agency. Available at: [Link]

  • Hazardous Waste Disposal Procedures. University of Chicago Environmental Health and Safety. Available at: [Link]

  • Hazardous Waste and Disposal. American Chemical Society. Available at: [Link]

  • Procedure for disposing of hazardous waste. Massachusetts Institute of Technology EHS. Available at: [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois Urbana-Champaign. Available at: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-5-chloro-2-ethoxypyridine
Reactant of Route 2
Reactant of Route 2
3-Bromo-5-chloro-2-ethoxypyridine
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